4-Chloro-5-fluoro-2-iodophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIBHSJYZKHWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Chloro-5-fluoro-2-iodophenol: Structure, Synthesis, and Potential Applications
Abstract: This technical guide provides an in-depth analysis of 4-Chloro-5-fluoro-2-iodophenol, a polysubstituted halophenol of significant interest to the chemical research and drug development communities. While not a widely commercialized compound, its unique arrangement of three distinct halogen atoms on a phenol scaffold presents a wealth of opportunities for synthetic diversification and the development of novel chemical entities. This document elucidates the compound's chemical structure and nomenclature, discusses its anticipated physicochemical properties based on related analogs, and proposes a robust, chemically sound synthetic pathway. Furthermore, we explore its potential applications as a versatile building block in medicinal chemistry and materials science, grounded in the established reactivity of halophenols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage complex halogenated intermediates in their work.
Introduction to Polysubstituted Halophenols
Phenols are a cornerstone of organic chemistry, serving as precursors to everything from polymers to pharmaceuticals. The introduction of halogen substituents onto the phenolic ring dramatically modulates a molecule's physicochemical and biological properties. Halogens influence acidity (pKa), lipophilicity (LogP), metabolic stability, and binding interactions with biological targets. This has made halogenated compounds, particularly those containing fluorine and chlorine, prevalent in modern pharmaceuticals.[1][2]
4-Chloro-5-fluoro-2-iodophenol is a particularly noteworthy molecule due to its trifecta of halogen substituents. Each halogen—chlorine, fluorine, and iodine—offers a unique profile of reactivity and electronic influence:
-
Fluorine: The most electronegative element, it can form strong bonds, increase metabolic stability, and alter pKa. Its inclusion is a common strategy in drug design.[2]
-
Chlorine: Balances lipophilicity and electronic effects, and is a key component in numerous approved drugs.[1]
-
Iodine: The least electronegative and most polarizable of the three, the carbon-iodine bond is the weakest, making it an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of molecular complexity.[3][4]
The specific arrangement of these halogens on the phenol ring, governed by the powerful ortho-, para-directing hydroxyl group, creates a unique platform for regioselective chemical transformations. This guide will serve as a foundational resource for understanding and utilizing this potent synthetic intermediate.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
The structure of 4-Chloro-5-fluoro-2-iodophenol is defined by a benzene ring substituted with a hydroxyl group at position 1, an iodine atom at position 2, a chlorine atom at position 4, and a fluorine atom at position 5. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-5-fluoro-2-iodophenol .
(Note: A 2D image would be placed here in a final document. For this text-based format, the description and table below define the structure.)
| Identifier | Value |
| IUPAC Name | 4-chloro-5-fluoro-2-iodophenol |
| Molecular Formula | C₆H₃ClFIO |
| Molecular Weight | 272.45 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)I)O |
| InChI | InChI=1S/C6H3ClFIO/c7-4-2-6(10)5(9)1-3(4)8/h1-2,10H |
| InChIKey | Not readily available; would be generated from structure. |
| CAS Number | Not readily available for this specific isomer. |
Physicochemical Properties
Disclaimer: Experimental data for the specific 4-chloro-5-fluoro-2-iodophenol isomer is not widely published. The following table presents data for structurally related compounds to provide estimated values and context for researchers.
| Property | Related Compound | Value | Source |
| Melting Point (°C) | 4-Chloro-2-iodophenol | ~130-134 | [5] |
| 4-Iodophenol | 92-94 | [3] | |
| 4-Chloro-2-fluorophenol | 20 | ||
| Boiling Point (°C) | 4-Iodophenol | 138 @ 5 mmHg | [3][6] |
| 4-Chloro-2-fluorophenol | 103-104 @ 50 mmHg | ||
| Acidity (pKa) | 4-Chlorophenol | 9.41 | [7] |
| 4-Iodophenol | 9.33 | [3] | |
| Solubility | 4-Chloro-2-iodophenol | Soluble in ethanol, ethers, benzene; slightly soluble in water. | [5] |
| 4-Iodophenol | Slightly soluble in water; readily soluble in ethanol, ether. | [3][8] |
Based on these analogs, 4-Chloro-5-fluoro-2-iodophenol is expected to be a solid at room temperature with a relatively high melting point, limited solubility in water, and good solubility in common organic solvents like ethanol, ether, and chlorinated solvents. Its pKa is anticipated to be slightly lower (more acidic) than that of phenol due to the electron-withdrawing effects of the three halogen substituents.
Proposed Synthesis Methodology
Retrosynthetic Analysis and Strategy
The synthesis of polysubstituted aromatic compounds requires careful planning to ensure correct regiochemistry. The most challenging aspect for this target molecule is the selective installation of the three different halogens and the hydroxyl group. A plausible retrosynthetic approach identifies the C-I bond as the most logical bond to form last, given the availability of mild and selective electrophilic iodination methods.
The directing effects of the substituents are paramount. The hydroxyl group is a strongly activating ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directors. To achieve the desired 2-iodo substitution pattern, we need a starting material where position 2 is activated and sterically accessible. A commercially available isomer, 4-chloro-3-fluorophenol , is an ideal precursor. In this molecule, the position ortho to the powerful hydroxyl group and meta to both halogens (position 2) is highly activated and the most likely site for electrophilic attack.
Proposed Experimental Protocol: Electrophilic Iodination of 4-Chloro-3-fluorophenol
This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity can be confirmed by standard analytical techniques like NMR and Mass Spectrometry.
Objective: To synthesize 4-Chloro-5-fluoro-2-iodophenol via regioselective iodination of 4-chloro-3-fluorophenol.
Materials:
-
4-Chloro-3-fluorophenol (1 equivalent)
-
N-Iodosuccinimide (NIS) (1.05 equivalents)
-
Acetonitrile (anhydrous, as solvent)
-
Trifluoroacetic acid (TFA) (catalytic amount, e.g., 0.1 equivalents)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-fluorophenol (1 eq.) and dissolve it in anhydrous acetonitrile.
-
Initiation: Add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the solution. Stir for 5 minutes at room temperature. Causality: The acid catalyst activates the iodinating agent, NIS, increasing its electrophilicity for a more efficient reaction.
-
Iodination: Add N-Iodosuccinimide (1.05 eq.) portion-wise over 10 minutes. Causality: NIS is a mild and effective source of electrophilic iodine (I+), which minimizes side reactions compared to harsher reagents like molecular iodine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS or iodine.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove TFA), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure 4-Chloro-5-fluoro-2-iodophenol.
Synthesis Workflow Diagram
Sources
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- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Iodophenol | 540-38-5 [chemicalbook.com]
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- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 8. guidechem.com [guidechem.com]
An In-depth Technical Guide to 4-Chloro-5-fluoro-2-iodophenol for Advanced Research Applications
This guide provides an in-depth technical overview of 4-Chloro-5-fluoro-2-iodophenol, a halogenated phenol derivative of increasing importance in the fields of medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information regarding its commercial availability, physicochemical properties, synthesis, analytical characterization, and applications, grounded in established scientific principles.
Introduction: The Strategic Importance of Halogenated Phenols in Drug Design
Halogen atoms, particularly chlorine and fluorine, are integral to modern medicinal chemistry. The incorporation of these atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Fluorine's high electronegativity and small size can lead to profound changes in bioavailability and protein-ligand interactions.[1] Similarly, chlorine is a key component in numerous FDA-approved drugs, contributing to their efficacy against a wide range of diseases.[3][4]
4-Chloro-5-fluoro-2-iodophenol is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing chloro, fluoro, and iodo substituents on a phenol scaffold—offers multiple reaction sites for derivatization, making it a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.
Physicochemical Properties and Identification
A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1235407-15-4 | [5] |
| Molecular Formula | C₆H₃ClFIO | [5] |
| Molecular Weight | 272.44 g/mol | [5] |
| IUPAC Name | 4-chloro-5-fluoro-2-iodophenol | N/A |
| SMILES Code | OC1=CC(F)=C(Cl)C=C1I | [5] |
| Physical Form | Solid (inferred from related compounds) | |
| Storage Temperature | Ambient Temperature; protect from light | [6] |
Commercial Availability and Procurement
Reliable sourcing of high-purity starting materials is a critical first step in any research endeavor. 4-Chloro-5-fluoro-2-iodophenol is available from specialized chemical suppliers. When procuring this reagent, it is essential to request a Certificate of Analysis (CoA) to verify its purity and identity.
| Supplier | Product Name | CAS Number | Notes |
| BLD Pharm | 4-Chloro-5-fluoro-2-iodophenol | 1235407-15-4 | Offers detailed product information including NMR, HPLC, and LC-MS data.[5] |
| Sigma-Aldrich (Aldrich Partner) | 2-Chloro-4-fluoro-5-iodophenol | 148254-33-5 | Note the different substitution pattern. Researchers should verify the correct isomer for their needs. Available in various quantities. |
It is crucial for researchers to confirm the correct isomeric structure required for their synthesis, as positional differences in halogen substitution will lead to different downstream products.
Synthesis and Manufacturing Insights: A Mechanistic Perspective
While proprietary synthesis routes for 4-Chloro-5-fluoro-2-iodophenol are specific to each manufacturer, a plausible synthetic strategy can be devised based on established organohalogen chemistry. The synthesis of polysubstituted phenols often involves a sequence of electrophilic aromatic substitution reactions where the directing effects of the existing substituents are carefully controlled.
A potential synthetic pathway could start from a simpler, commercially available fluorophenol. The introduction of chlorine and iodine would proceed via electrophilic halogenation. The order of these steps is critical to achieving the desired regiochemistry.
Caption: Hypothetical synthetic workflow for 4-Chloro-5-fluoro-2-iodophenol.
Causality in Synthesis:
-
Starting Material Selection: A precursor like 4-fluoro-2-chlorophenol could be a strategic starting point. The existing hydroxyl, chloro, and fluoro groups would direct the incoming electrophilic iodine to the desired position.
-
Iodination: Direct iodination of phenols can be achieved using iodine in the presence of an oxidizing agent, such as hydrogen peroxide, which generates the electrophilic iodine species in situ.[7] This method avoids the use of harsh reagents.
-
Purification: Post-reaction, the crude product would require purification. Column chromatography over silica gel is a standard method for separating the desired product from unreacted starting materials and any potential regioisomeric byproducts.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 4-Chloro-5-fluoro-2-iodophenol is paramount for the reproducibility of experimental results. A multi-technique approach is typically employed for comprehensive characterization.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the purity of a sample.
-
Standard Preparation: Accurately weigh approximately 1 mg of the 4-Chloro-5-fluoro-2-iodophenol reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating halogenated phenols.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 280 nm).[8]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Caption: Analytical workflow for quality control of 4-Chloro-5-fluoro-2-iodophenol.
Structural Confirmation by Mass Spectrometry (MS)
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides definitive structural confirmation.[9] The mass spectrometer will detect the parent ion corresponding to the molecular weight of the compound and its characteristic isotopic pattern, while fragmentation analysis (MS/MS) can confirm the connectivity of the atoms.
Applications in Research and Drug Discovery
The primary value of 4-Chloro-5-fluoro-2-iodophenol lies in its utility as a versatile intermediate for synthesizing more complex molecules. Halogenated phenols are precursors to a wide array of compounds used in pharmaceuticals and agrochemicals.[10]
-
Cross-Coupling Reactions: The iodo-substituent is particularly useful as it readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at this position.
-
Phenotypic Drug Discovery (PDD): This compound can be used to generate libraries of novel small molecules. These libraries are then screened in cell-based phenotypic assays to identify compounds that produce a desired therapeutic effect, a strategy that has led to the discovery of first-in-class drugs.[11]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The unique combination of halogens can be a key feature in the final API, influencing its binding and metabolic properties. Many important drugs contain chloro- and fluoro-moieties.[2][3]
Caption: Role of 4-Chloro-5-fluoro-2-iodophenol in a drug discovery pipeline.
Safe Handling, Storage, and Disposal
As with all halogenated phenols, proper safety precautions must be observed when handling 4-Chloro-5-fluoro-2-iodophenol.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound may be light-sensitive, so storage in an amber vial is recommended.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.
Conclusion
4-Chloro-5-fluoro-2-iodophenol is a specialized chemical reagent with significant potential for advancing drug discovery and materials science. Its trifunctional nature provides a powerful platform for synthetic chemists to build molecular complexity. A thorough understanding of its properties, sourcing, handling, and analytical characterization is essential for its effective and safe utilization in a research setting. By leveraging the unique reactivity of this building block, scientists can continue to explore new chemical space and develop innovative solutions to pressing scientific challenges.
References
- Vertex AI Search. (2020, August 7).
-
Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chlorophenol. [Link]
-
Sarex. 2-Iodophenol. [Link]
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate.
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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VTechWorks. CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. [Link]
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PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
- Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
-
CDC. p-CHLOROPHENOL 2014. [Link]
- Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.
-
PubMed Central. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. [Link]
-
Scientific Laboratory Supplies (Ireland) Ltd. 4-Chloro-2-fluorophenol, 99%. [Link]
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Technical Guide: Solubility and Stability Profiling of 4-Chloro-5-fluoro-2-iodophenol
[1]
1Executive Summary
4-Chloro-5-fluoro-2-iodophenol is a highly functionalized aromatic scaffold used primarily as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for medicinal chemistry.[1] Its utility is defined by the differential reactivity of its three halogen substituents.[1] However, this functionality introduces specific stability challenges—most notably photolytic deiodination and pH-dependent solubility .[1]
This guide provides a structural analysis of its physicochemical behavior, predictive solubility modeling, and rigorous protocols for storage and analysis to prevent sample degradation during drug development workflows.
Physicochemical Profile & Structural Logic[1][2]
To understand the solubility and stability of this molecule, one must analyze the electronic and steric contributions of its substituents.
Electronic Effects and Acidity ( )
Unlike unsubstituted phenol (
-
Iodine (
-position): The ortho-iodine exerts a steric effect and a mild inductive withdrawal.[1] It also facilitates intramolecular hydrogen bonding with the phenolic hydroxyl, which can stabilize the conjugate base, lowering the . -
Chlorine (
-position): Exerts a strong inductive effect (-I) and resonance effect (+R), but the net result in the para position is usually acid-strengthening relative to phenol.[1] -
Fluorine (
-position): Highly electronegative, exerting a strong -I effect that further stabilizes the phenoxide anion.[1]
Predicted
Lipophilicity (LogP)
The presence of three halogens renders the neutral molecule highly lipophilic.
Solubility Landscape
The solubility of 4-Chloro-5-fluoro-2-iodophenol is strictly controlled by ionization state.[1]
Solvent Compatibility Table[1]
| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |
| Aqueous (Acidic) | 0.1M HCl | Insoluble | Compound remains protonated and precipitates.[1] |
| Aqueous (Basic) | 0.1M NaOH / | High | Forms the phenolate salt.[1] Solution may yellow due to oxidation risk.[1] |
| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction of the neutral form.[1] |
| Polar Arotic | DMSO, DMF | Very High | Ideal for stock solutions (>50 mM).[1] Warning: DMSO can accelerate oxidation if not degassed.[1] |
| Alcohols | Methanol, Ethanol | High | Good for HPLC prep.[1] Avoid prolonged storage due to potential nucleophilic attack if heated.[1] |
| Ethers | THF, MTBE | Moderate-High | Good for reactions; ensure peroxides are absent to prevent oxidation.[1] |
Solubility Decision Tree (Workflow)
The following diagram outlines the logical flow for solubilizing this compound based on the application (Screening vs. Synthesis).
Figure 1: Solubility decision matrix. Note the critical precipitation check in aqueous buffers due to the compound's high LogP.
Stability & Degradation Mechanisms[1]
The primary instability risk for 4-Chloro-5-fluoro-2-iodophenol is Photolytic Deiodination .[1] The Carbon-Iodine (C-I) bond is the weakest bond in the molecule (
Degradation Pathway[1]
-
Excitation: Absorption of a photon promotes an electron to an antibonding orbital (
).[1] -
Homolysis: The C-I bond cleaves, generating a highly reactive phenyl radical and an iodine radical.[1]
-
Propagation: The phenyl radical abstracts a hydrogen atom from the solvent (e.g., Ethanol, THF), resulting in the de-iodinated impurity (4-chloro-3-fluorophenol).[1]
Figure 2: Mechanism of photolytic deiodination.[1] This pathway is accelerated in dilute solutions.
Oxidative Instability
Phenols are prone to oxidation to quinones or coupled biphenyl systems, especially in basic media where the phenolate concentration is high.
Analytical Methodologies
To accurately assess stability, a validated HPLC method is required.[1] The iodine atom provides significant mass, making LC-MS the preferred detection method, but UV is sufficient for purity checks.[1]
HPLC Method Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps phenol protonated, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 10 minutes. (High lipophilicity requires high %B to elute).[1]
-
Detection:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Sample Preparation Protocol
Handling and Storage Protocols
Storage Requirements
-
Container: Amber glass vials with Teflon-lined caps (essential to block UV).
-
Atmosphere: Flush headspace with Argon or Nitrogen (prevents oxidation).[1]
-
Temperature: Store at -20°C for long term; 2-8°C for working stocks.
-
Desiccation: Store with desiccant packs; moisture can alter crystal form or promote hydrolysis if impurities are present.[1]
Safety (E-E-A-T)
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 620234, 4-Chloro-2-iodophenol (Analogous Structure).[1] Retrieved from [Link][1]
-
Durand, A., et al. (2002). Mechanism of 2-iodophenol photolysis in aqueous solution.[1] Journal of the Chemical Society, Perkin Transactions 2. (Demonstrates C-I bond lability). Retrieved from [Link]
-
Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[1] IUPAC Chemical Data Series No.[1] 23. (Basis for pKa prediction logic).
An In-Depth Technical Guide to the Core Characteristics of Polyhalogenated Aromatic Compounds
This guide provides a comprehensive technical overview of Polyhalogenated Aromatic Compounds (PHAs), a class of chemicals characterized by an aromatic structure substituted with multiple halogen atoms. These compounds, which include polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs), are of significant interest to researchers, scientists, and drug development professionals due to their unique chemical properties, environmental persistence, and profound biological effects.
Chapter 1: Molecular Architecture and Physicochemical Properties
The defining characteristic of a PHA is its molecular structure: one or more aromatic rings to which multiple halogen atoms (chlorine, bromine, fluorine) are bonded. This fundamental architecture dictates the compound's physical and chemical behavior.
Key Structural Classes:
-
Polychlorinated Biphenyls (PCBs): Comprise two benzene rings linked by a single carbon-carbon bond, with chlorine atoms at any of the 10 available positions.
-
Polychlorinated Dibenzo-p-dioxins (PCDDs): Feature two benzene rings linked by two ether bridges.[1] The 75 possible PCDD congeners vary in the number and position of chlorine atoms.[1]
-
Polychlorinated Dibenzofurans (PCDFs): Consist of two benzene rings joined by one ether bridge and one carbon-carbon bond.[1] There are 135 possible PCDF congeners.[1]
Diagram: General Structures of Key PHA Classes
Caption: Simplified workflow of PHA-induced AhR signaling.
Toxic Equivalency Factors (TEFs): A System for Risk Assessment
Not all dioxin-like compounds bind to the AhR with the same affinity. To assess the risk of complex mixtures, the concept of Toxic Equivalency Factors (TEFs) was developed. [2]A TEF value is assigned to each congener, representing its toxicity relative to the most potent dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1. [2][3]The total toxicity of a mixture, or Toxic Equivalence (TEQ), is calculated by multiplying the concentration of each congener by its TEF and summing the results. [2]The World Health Organization (WHO) periodically reviews and establishes consensus TEF values. [4][5] Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for Key Dioxin-Like Compounds
| Compound | WHO 2005 TEF (Mammals) |
| PCDDs | |
| 2,3,7,8-TCDD | 1 |
| 1,2,3,7,8-PeCDD | 1 |
| PCDFs | |
| 2,3,7,8-TCDF | 0.1 |
| 1,2,3,7,8-PeCDF | 0.03 |
| 2,3,4,7,8-PeCDF | 0.3 |
| "Dioxin-Like" PCBs | |
| 3,3',4,4',5-PeCB (PCB-126) | 0.1 |
| 3,3',4,4'-TCB (PCB-77) | 0.0001 |
| 2,3',4,4',5-PeCB (PCB-118) | 0.00003 |
| Source: Based on WHO 2005 TEF values recommended for use by the U.S. EPA.[2][4] |
Chapter 4: Analytical Methodologies for PHA Quantification
The accurate and precise measurement of PHAs in complex matrices like soil, tissue, or food is a significant analytical challenge due to their extremely low concentrations (parts-per-trillion or lower) and the presence of numerous interfering compounds. The gold-standard approach involves meticulous sample preparation followed by high-resolution instrumentation.
Experimental Protocol: Standard Workflow for PHA Analysis (Based on EPA Methods 1613/1668)
This protocol is a self-validating system through the use of isotopically labeled internal standards, which are added at the beginning of the process and track the analytes through every step, correcting for losses and matrix effects.
Step 1: Sample Spiking and Extraction
-
Rationale: To ensure accurate quantification, the sample is spiked with a known amount of ¹³C-labeled analogues of the target PHAs before any processing begins. This internal standard corrects for analyte loss during the subsequent cleanup and analysis steps.
-
Method (Accelerated Solvent Extraction - ASE):
-
Homogenize the sample (e.g., soil, tissue).
-
Mix the sample with a drying agent (e.g., diatomaceous earth) and load it into a stainless-steel extraction cell.
-
Add the ¹³C-labeled internal standard solution directly to the cell.
-
Place the cell in the ASE instrument.
-
Extract the sample with an organic solvent (e.g., hexane/acetone or toluene) at elevated temperature and pressure. This technique is faster and uses less solvent than traditional methods like Soxhlet extraction. [6][7] Step 2: Sample Cleanup
-
-
Rationale: Raw extracts contain a multitude of co-extracted compounds (lipids, pigments, etc.) that can interfere with instrumental analysis. [6]A multi-step cleanup is essential to isolate the target PHAs.
-
Method (Multi-column Chromatography):
-
The crude extract is concentrated and passed through a sequence of chromatography columns.
-
Acid/Base Silica Gel Column: A column containing silica gel modified with sulfuric acid and sodium hydroxide removes lipids and polar interferences.
-
Alumina Column: A basic alumina column further separates the PHAs from other compounds.
-
Carbon Column: A carbon-based column is highly effective at separating planar molecules (like dioxin-like PHAs) from non-planar ones (like other PCBs). The PHAs are strongly adsorbed and then selectively eluted.
-
Step 3: Instrumental Analysis
-
Rationale: Due to the complexity of PHA mixtures and the need for ultra-low detection limits, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the definitive analytical technique. [8]* Method (HRGC/HRMS):
-
Prior to injection, a ¹³C-labeled recovery (injection) standard is added to the final extract. This allows for the calculation of the recovery of the internal standards added in Step 1.
-
The final, cleaned extract is injected into the HRGC. A long, narrow capillary column (e.g., 60m) separates the individual PHA congeners based on their boiling points and polarity.
-
The separated congeners enter the HRMS, which is set to selectively monitor for the exact masses of the target analytes and their labeled standards, providing both high selectivity and sensitivity. [9]
-
Diagram: Analytical Workflow for PHA Quantification
Caption: A typical workflow for the analysis of PHAs in environmental samples.
Chapter 5: Relevance in Drug Development and Research
While PHAs are primarily known as environmental contaminants, the principles of halogenation are highly relevant in medicinal chemistry and drug development.
-
Metabolic Stability and Pharmacokinetics: Strategically placing halogen atoms (particularly fluorine) on a drug candidate can block sites of metabolic attack by cytochrome P450 enzymes. [10]This increases the drug's metabolic stability and half-life. Halogenation is also used to modulate a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. [11][12]* Binding Affinity and Halogen Bonding: Halogen atoms can participate in a specific, non-covalent interaction known as a "halogen bond," where the halogen acts as a Lewis acid. [11][13]This interaction can be exploited by medicinal chemists to enhance the binding affinity and selectivity of a drug for its target protein. [13][14]* Contaminant Considerations: For drug development professionals, understanding PHAs as environmental contaminants is crucial. The presence of these compounds in the environment can impact animal studies, and their potential to induce metabolic enzymes (via AhR) could affect the pharmacokinetics of a drug being tested.
Conclusion
Polyhalogenated aromatic compounds represent a class of molecules whose core characteristics—stability, lipophilicity, and specific molecular geometry—dictate their environmental persistence, bioaccumulation, and potent biological activity. For researchers and scientists, understanding the intricate relationship between their structure and function is key to assessing their environmental and health risks. For drug development professionals, the same principles of halogenation are leveraged to rationally design more effective and durable therapeutics, making a deep technical understanding of these compounds essential across multiple scientific disciplines.
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An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-fluoro-2-iodophenol
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Chloro-5-fluoro-2-iodophenol, a halogenated aromatic compound utilized in specialized research and development settings. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally analogous compounds, such as 4-Chloro-2-iodophenol, 2-Chloro-5-fluorophenol, and other chlorophenols, to establish a robust and conservative safety protocol. The principles and procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this chemical class effectively.
The core philosophy of this guide is proactive risk mitigation. Halogenated phenols, as a class, are known for their potential toxicity and irritant properties.[1][2] Therefore, understanding the causality behind each safety measure—from the choice of personal protective equipment to specific waste disposal procedures—is paramount for fostering a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Risk Assessment
4-Chloro-5-fluoro-2-iodophenol is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on data from closely related compounds, it is anticipated to be harmful if swallowed, harmful in contact with skin, and may cause severe skin and eye irritation.[3][4] Inhalation of dust or vapors may also lead to respiratory irritation.[3][4]
The phenolic hydroxyl group, combined with the electron-withdrawing effects of the halogen substituents (Chlorine, Fluorine, Iodine), contributes to the compound's reactivity and biological activity. Phenols are known to be readily absorbed through the skin, and systemic effects can occur even from seemingly minor exposures.[1] Chronic exposure to related chlorophenols has been linked to effects on the central nervous system, liver, and kidneys.[1][2]
Hazard Summary Table
| Hazard Classification | Description | Primary Reference |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] Ingestion can cause gastrointestinal irritation.[5] | GHS Category 4 |
| Acute Dermal Toxicity | Harmful in contact with skin.[4] Rapidly absorbed through the skin.[1] | GHS Category 4 |
| Acute Inhalation Toxicity | May cause respiratory irritation.[3][4] | GHS Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] Prolonged contact may lead to severe burns.[1] | GHS Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] Contact can cause severe damage.[1] | GHS Category 2A |
| Incompatible Materials | Strong oxidizing agents and strong bases.[1][6] | N/A |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory. The primary objective is to minimize exposure to the lowest reasonably achievable level.
Engineering Controls: The causality for mandating specific engineering controls is the prevention of aerosolized particle or vapor inhalation and the containment of potential spills.
-
Chemical Fume Hood: All handling of 4-Chloro-5-fluoro-2-iodophenol, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood.[6] This is the most critical engineering control as it captures dust and vapors at the source, preventing them from entering the laboratory atmosphere.
-
Emergency Equipment: The work area must have immediate and unobstructed access to an emergency eyewash station and a safety shower.[1][3]
Personal Protective Equipment (PPE): PPE provides a final barrier between the user and the chemical. The selection is based on the identified hazards of skin absorption and severe irritation.
Required Personal Protective Equipment (PPE)
| Body Part | Equipment Specification | Rationale |
| Hands | Wear double-layered chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove.[1][7] | Phenols can penetrate standard laboratory gloves. Double-gloving provides enhanced protection against permeation and allows for safe removal of the outer glove if contamination occurs. |
| Eyes/Face | Chemical splash goggles that conform to EN 166 or ANSI Z87.1 standards, worn in combination with a full-face shield.[3] | Goggles provide a seal around the eyes to protect against splashes and dust. The face shield offers a secondary layer of protection for the entire face from splashes during transfers or accidental releases.[3] |
| Body | A chemical-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. A chemically resistant apron may be worn over the lab coat for additional protection during large-volume transfers. | Protects skin and personal clothing from contamination. |
| Respiratory | In cases of potential high dust concentration or inadequate ventilation, a NIOSH-approved respirator with a P100 (particulate) filter is required.[7] | This prevents the inhalation of fine particles of the compound. |
Standard Operating Procedures: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for Safe Handling of 4-Chloro-5-fluoro-2-iodophenol.
Experimental Protocol: Handling and Use
-
Preparation: Before handling, thoroughly review this guide and the most relevant Safety Data Sheet (SDS), likely that of 4-Chloro-2-iodophenol.[3] Ensure the chemical fume hood is operational and an appropriate spill kit is readily accessible. Don all required PPE as specified in the table above.
-
Weighing: To prevent dust dispersal, weigh the solid compound on weighing paper or in a tared container within the chemical fume hood. Do not remove the compound from the hood for weighing.
-
Transfer and Dissolution: Use a spatula to transfer the solid into the reaction vessel. If dissolving, add the solvent slowly to the solid to minimize splashing.
-
Post-Handling: After handling, decontaminate the spatula and any surfaces within the fume hood. Wash hands thoroughly with soap and water, even after removing gloves.[1][3]
Storage Protocol
-
Conditions: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[1][3] The recommended storage temperature is between 2-8 °C.[3] The container should be kept tightly closed.
-
Light and Air Sensitivity: The compound may be light and air-sensitive.[3] Store in an opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen) if required for long-term stability.[3]
-
Location: Store containers below eye level to minimize the risk of dropping and splashing during retrieval.[1]
Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure or spill.
Exposure Procedures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention. Do not use neutralizing chemicals.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[6]
Spill Management Protocol
The response to a spill depends on its scale and location. The primary goal is to contain the spill safely without creating additional hazards.
-
Minor Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area and restrict access.[8][10]
-
Alert laboratory personnel and contact the institution's emergency response team.
-
If safe to do so, increase ventilation to the area.
-
Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Waste Disposal
Disposal of 4-Chloro-5-fluoro-2-iodophenol and associated materials must be handled with the understanding that it is hazardous waste. Environmental release must be strictly avoided.[6][11]
Waste Handling Workflow
Caption: Standard Procedure for Hazardous Waste Disposal.
Protocol:
-
Segregation: Collect all waste containing 4-Chloro-5-fluoro-2-iodophenol, including contaminated gloves, pipette tips, and absorbent materials, in a dedicated, puncture-proof, and sealable container.[12] This is considered halogenated organic waste.[13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[12]
-
Storage: Keep the waste container closed at all times except when adding waste.[12] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.
-
Disposal: Never dispose of this chemical down the drain or in regular trash.[10][12] Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.
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University of Chicago. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. [Link]
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An In-depth Technical Guide to the Reactivity of Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated phenols are a class of organic compounds that hold significant importance across various scientific disciplines, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Their unique chemical properties, arising from the interplay between the hydroxyl group and one or more halogen substituents on the aromatic ring, make them versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals.[1][3] The presence of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds invaluable tools for drug discovery and development.[1] This guide provides a comprehensive exploration of the reactivity of halogenated phenols, offering insights into their synthesis, chemical behavior, and applications, with a focus on the underlying principles that govern their reactivity. Understanding these principles is crucial for designing novel molecules with desired properties and for predicting their behavior in chemical and biological systems.
The Influence of Halogen Substituents on Phenolic Reactivity
The reactivity of a phenol is fundamentally dictated by the electron-donating hydroxyl group, which activates the aromatic ring towards electrophilic substitution.[4][5] However, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) introduces a fascinating duality of electronic effects that modulates this inherent reactivity. Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which deactivates the ring. Conversely, they also exhibit a weaker electron-donating resonance effect (+R) by sharing their lone pair electrons with the aromatic π-system. The balance between these opposing effects, coupled with the steric hindrance imposed by the halogen, governs the overall reactivity and regioselectivity of halogenated phenols in various chemical transformations.
Synthesis of Halogenated Phenols
The preparation of halogenated phenols can be achieved through several synthetic routes, with the choice of method depending on the desired halogen, the degree of halogenation, and the required regioselectivity.
Direct Halogenation of Phenols
The direct halogenation of phenols is a common and straightforward method for introducing halogen atoms onto the aromatic ring.[5][6] Due to the highly activating nature of the hydroxyl group, these reactions often proceed readily, even in the absence of a Lewis acid catalyst.[4][6]
Reaction Conditions and Regioselectivity:
The choice of solvent plays a critical role in controlling the extent of halogenation. In polar solvents like water, phenol reacts rapidly with bromine to form 2,4,6-tribromophenol as a white precipitate.[5] To achieve monohalogenation, less polar solvents such as chloroform (CHCl₃), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂) are employed at low temperatures.[5] Under these conditions, a mixture of ortho and para isomers is typically obtained, with the para isomer often being the major product due to reduced steric hindrance.
Controlling Polyhalogenation:
To prevent over-halogenation and control the formation of specific isomers, several strategies can be employed. The use of a less reactive halogenating agent or protecting the hydroxyl group can attenuate the high reactivity of the phenol.[7][8] For instance, acetylation of the phenol reduces the activating effect of the oxygen, allowing for more controlled halogenation.[7]
Indirect Methods of Synthesis
In cases where direct halogenation provides poor yields or the desired isomer is difficult to obtain, indirect methods offer valuable alternatives.
From Halogenated Anilines:
One common indirect route involves the diazotization of a halogenated aniline, followed by hydrolysis of the resulting diazonium salt.[9] This method is particularly useful for preparing specific isomers that are not readily accessible through direct halogenation.
Other Synthetic Routes:
Other methods for synthesizing halogenated phenols include the halogenation of a phenolic compound with at least three halogen atoms already present, followed by distillation in the presence of a base.[10] Additionally, nucleophilic aromatic substitution on polyhalogenated benzenes bearing a suitable leaving group can also yield halogenated phenols.[11]
Acidity of Halogenated Phenols
Phenols are weakly acidic due to the stabilization of the corresponding phenoxide ion through resonance.[12] The introduction of halogen substituents significantly influences the acidity of phenols, as measured by their pKa values.[13] A lower pKa value indicates a stronger acid.[13]
Influence of Halogen Substituents on pKa:
Halogens, being electron-withdrawing, increase the acidity of phenols by stabilizing the negative charge of the phenoxide ion through their inductive effect (-I).[13] This effect disperses the negative charge, making the phenoxide ion more stable and thus favoring the dissociation of the proton from the hydroxyl group.
Inductive vs. Resonance Effects:
While the inductive effect of halogens enhances acidity, their resonance effect (+R) has the opposite consequence, destabilizing the phenoxide ion by donating electron density. However, for chlorine, bromine, and iodine, the inductive effect dominates over the resonance effect, leading to an overall increase in acidity compared to phenol. In the case of fluorine, the two effects are more balanced.
Positional Effects (ortho, meta, para):
The position of the halogen substituent on the aromatic ring has a pronounced impact on the pKa value. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position. The resonance effect is most significant at the ortho and para positions.
Quantitative Comparison of pKa Values of Halogenated Phenols
| Compound | Halogen | Isomer Position | pKa Value |
| 2-Fluorophenol | Fluorine | ortho | 8.7 |
| 3-Fluorophenol | Fluorine | meta | 9.3 |
| 4-Fluorophenol | Fluorine | para | 9.92 |
| 2-Chlorophenol | Chlorine | ortho | 8.52 |
| 3-Chlorophenol | Chlorine | meta | 9.12 |
| 4-Chlorophenol | Chlorine | para | 9.41 |
| 2-Bromophenol | Bromine | ortho | 8.42 |
| 3-Bromophenol | Bromine | meta | 9.11 |
| 4-Bromophenol | Bromine | para | 9.17 |
| 2-Iodophenol | Iodine | ortho | 8.51 |
| 3-Iodophenol | Iodine | meta | ~9.1 |
| 4-Iodophenol | Iodine | para | 9.30 |
Data sourced from BenchChem and Chemistry Stack Exchange.[13][14]
Electrophilic Aromatic Substitution
The hydroxyl group of a phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[4][5] The halogen substituents, being deactivating yet ortho, para-directing, introduce a competitive element that influences the outcome of these reactions.
Directing Effects:
In halogenated phenols, the regioselectivity of electrophilic substitution is determined by the combined directing effects of the hydroxyl and halogen groups. The powerful activating and directing effect of the hydroxyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it. However, the halogen's deactivating inductive effect can slow down the reaction rate.
Common Electrophilic Substitution Reactions:
-
Nitration: Halogenated phenols can be nitrated using dilute nitric acid. The reaction typically yields a mixture of ortho- and para-nitro isomers relative to the hydroxyl group.
-
Sulfonation: Sulfonation with sulfuric acid can also occur, with the regioselectivity being temperature-dependent.[5]
-
Friedel-Crafts Alkylation and Acylation: These reactions are often challenging with phenols due to the complexation of the Lewis acid catalyst with the hydroxyl group. However, under specific conditions, alkylation and acylation can be achieved.
Nucleophilic Aromatic Substitution
Aryl halides, including halogenated phenols, are generally unreactive towards nucleophilic substitution reactions.[15] This is due to the strong carbon-halogen bond and the repulsion between the electron-rich aromatic ring and the incoming nucleophile. However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur.
Activation by Electron-Withdrawing Groups:
The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen, can activate the ring towards nucleophilic attack.[11] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[16]
The SNAr Mechanism:
The SNAr mechanism involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group (halide ion) to restore aromaticity.
Oxidation and Reduction Reactions
Oxidation to Quinones
Phenols can be oxidized to quinones, and this transformation is also applicable to halogenated phenols.[17][18] The presence of the electron-donating hydroxyl group facilitates the oxidation of the aromatic ring.[17] The reaction typically involves the loss of two electrons and two protons.[17] Common oxidizing agents used for this purpose include chromic acid and Fremy's salt. o-Hydroxyphenols are oxidized to o-quinones, while p-hydroxyphenols yield p-quinones.[17]
Reductive Dehalogenation
The halogen atoms on a halogenated phenol can be removed through reductive dehalogenation. This reaction is of significant environmental interest as it can be a pathway for the detoxification of halogenated phenolic pollutants.[19][20]
Methods for Reductive Dehalogenation:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen to replace the halogen atom with a hydrogen atom.
-
Metal-Mediated Reductions: Zero-valent metals, such as iron, can be used to reductively dehalogenate these compounds.[19] Additionally, sulfate-reducing consortia of microorganisms can effect the reductive dechlorination of chlorophenols.[20][21]
Experimental Protocols
Protocol 1: Monobromination of Phenol
Objective: To synthesize a mixture of o- and p-bromophenol by controlling the reaction conditions to favor monohalogenation.
Materials:
-
Phenol
-
Bromine
-
Carbon disulfide (CS₂)
-
Sodium thiosulfate solution (10%)
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of phenol in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in carbon disulfide from the dropping funnel with continuous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring at low temperature for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for another hour.
-
Quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 10% sodium hydroxide solution to remove any unreacted phenol.
-
Wash again with water until the aqueous layer is neutral.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
The mixture of o- and p-bromophenol can be separated by steam distillation or column chromatography.
Causality: The use of a non-polar solvent like carbon disulfide and low temperatures minimizes the ionization of phenol and reduces the reactivity of bromine, thus preventing polysubstitution and favoring the formation of monobrominated products.[5]
Protocol 2: Oxidation of a Hydroquinone to a Quinone
Objective: To demonstrate the oxidation of a p-hydroxyphenol (hydroquinone) to the corresponding p-quinone.
Materials:
-
Hydroquinone
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (concentrated)
-
Distilled water
-
Beaker
-
Stirring rod
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of potassium dichromate in distilled water in a beaker.
-
Slowly and carefully add concentrated sulfuric acid to the potassium dichromate solution while cooling the beaker in an ice bath. This generates chromic acid in situ.
-
In a separate beaker, prepare a solution of hydroquinone in a minimal amount of warm distilled water.
-
Cool the hydroquinone solution and slowly add it to the chromic acid solution with constant stirring.
-
A color change should be observed as the hydroquinone is oxidized to quinone.
-
Continue stirring for 15-20 minutes.
-
Collect the precipitated quinone by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold distilled water.
-
Allow the product to air dry.
Causality: The strong oxidizing agent, chromic acid, readily removes two electrons and two protons from the hydroquinone to form the more oxidized quinone.[17] The reaction is typically exothermic and requires cooling to control the reaction rate.
Visualization of Key Concepts
Diagram 1: Electronic Effects of Halogens on the Phenolic Ring
Caption: Dueling electronic effects of halogen substituents on a phenol.
Diagram 2: SNAr Mechanism Workflow
Caption: The addition-elimination pathway of nucleophilic aromatic substitution.
Applications in Drug Development
The unique physicochemical properties conferred by halogenation make halogenated phenols valuable scaffolds in medicinal chemistry.[1] The strategic incorporation of halogens can enhance the therapeutic profile of a drug candidate in several ways:
-
Increased Lipophilicity: Halogens, particularly chlorine and bromine, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.
-
Metabolic Stability: The introduction of a halogen atom at a metabolically labile position can block enzymatic degradation, thereby increasing the drug's half-life.
-
Binding Affinity: Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can contribute to the binding affinity of a drug to its target protein.[22]
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic properties of a molecule, influencing its reactivity and interactions with biological targets.[1]
A notable example is the antibiotic cefiderocol, which contains a chlorinated phenol moiety.[3]
Environmental and Toxicological Considerations
While halogenated phenols have significant utility, they are also a class of environmental pollutants of concern.[19][23] Their persistence in the environment is often linked to the strength of the carbon-halogen bond.
Toxicity:
The toxicity of halogenated phenols can vary widely depending on the type and number of halogen substituents. Some, like pentachlorophenol (PCP), are known to be highly toxic and carcinogenic. Their toxicity can arise from their ability to uncouple oxidative phosphorylation and generate reactive oxygen species.
Degradation and Remediation:
Research into the degradation and remediation of halogenated phenols is an active area of investigation. Bioremediation strategies using microorganisms capable of reductive dehalogenation show promise for cleaning up contaminated sites.[20][24] Advanced oxidation processes, such as photocatalysis, are also being explored for their potential to break down these persistent pollutants.[25]
Conclusion
The reactivity of halogenated phenols is a rich and complex subject, governed by the intricate interplay of inductive, resonance, and steric effects. A thorough understanding of these principles is paramount for chemists and pharmaceutical scientists seeking to harness the unique properties of these compounds for the synthesis of novel molecules with tailored functionalities. From their synthesis and characteristic reactions to their pivotal role in drug design and their environmental implications, halogenated phenols continue to be a fascinating and important area of chemical research. As new synthetic methodologies and a deeper understanding of their biological interactions emerge, the full potential of this versatile class of compounds is yet to be realized.
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Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide for Sandmeyer Iodination in Halogenated Phenol Synthesis
Abstract
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a robust method for the conversion of aromatic amines into a wide array of functional groups.[1][2] This application note provides a detailed, step-by-step guide for the Sandmeyer iodination of halogenated phenols, a critical transformation in the synthesis of complex molecules for the pharmaceutical and materials science industries. We will delve into the mechanistic underpinnings of this reaction, offer a comprehensive experimental protocol, and discuss key considerations for process optimization and safety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Significance of Sandmeyer Iodination
The synthesis of aryl halides from aryl diazonium salts via the Sandmeyer reaction is a powerful transformation in organic chemistry.[2][3] It allows for the introduction of halogens onto an aromatic ring in positions that may not be accessible through direct electrophilic aromatic substitution.[4] Specifically, the iodination of halogenated phenols is of significant interest as the resulting products are valuable intermediates in cross-coupling reactions and the development of novel bioactive compounds. While the classic Sandmeyer reaction for chlorination and bromination often utilizes copper(I) salts as catalysts, the iodination can proceed efficiently without a copper catalyst by using potassium iodide (KI).[4][5][6] This is because iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.[6]
This guide will focus on the practical application of the Sandmeyer iodination for the synthesis of iodo-halogenated phenols, providing a detailed protocol starting from the corresponding amino-halogenated phenol.
Mechanistic Rationale: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sandmeyer iodination of a halogenated aminophenol proceeds in two main stages: diazotization of the aromatic amine and the subsequent nucleophilic substitution with iodide.
Stage 1: Diazotization
The initial step is the conversion of the primary aromatic amine to a diazonium salt.[7] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7]
Key Mechanistic Steps in Diazotization:
-
Formation of the Nitrosonium Ion (NO⁺): The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion.[8]
-
N-Nitrosation: The lone pair of the amino group attacks the nitrosonium ion, forming an N-nitrosamine.[8]
-
Tautomerization and Dehydration: A series of proton transfers and tautomerization leads to the formation of a diazohydroxide, which is then protonated by the acid. The subsequent loss of a water molecule generates the stable aryl diazonium salt.[8]
The reaction is performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[9]
Stage 2: Iodination
Once the diazonium salt is formed, it is treated with a solution of potassium iodide. The diazonium group (-N₂⁺) is an excellent leaving group, and its departure as nitrogen gas (N₂) drives the reaction forward.
The Role of Iodide:
The iodide ion (I⁻) acts as the nucleophile, displacing the diazonium group. While many Sandmeyer reactions require a copper(I) catalyst to facilitate a single-electron transfer (SET) mechanism, the reaction with iodide is often facile without it.[4][6] The iodide ion is a strong enough reducing agent to initiate the radical pathway or can act as a direct nucleophile.
Visualizing the Process
Reaction Mechanism
Caption: Overall transformation in Sandmeyer iodination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Halogenated Aminophenol | Reagent Grade, >98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR |
| Potassium Iodide (KI) | ACS Reagent, >99% | MilliporeSigma |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | J.T. Baker |
| Diethyl Ether (or Ethyl Acetate) | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |
| Starch-Iodide Paper | Whatman | |
| Deionized Water | ||
| Ice |
Step-by-Step Procedure
Part A: Diazotization
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the halogenated aminophenol (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water. The amount of water should be sufficient to ensure the amine salt is fully dissolved.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent decomposition of the diazonium salt.[9]
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Addition of Nitrite: Add the sodium nitrite solution dropwise to the cooled amine solution via the dropping funnel. The addition rate should be slow enough to maintain the temperature below 5 °C.
-
Monitoring the Reaction: After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. To confirm the completion of the diazotization, test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A positive test (the paper turns blue/black) indicates that all the amine has been converted.[9] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is observed.
Part B: Iodination
-
Preparation of the Iodide Solution: In a separate beaker, dissolve potassium iodide (1.5 eq) in deionized water.
-
Addition of Iodide: Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of N₂ gas) should be observed. Control the rate of addition to manage the gas evolution.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, but this should be determined on a case-by-case basis.
Part C: Work-up and Purification
-
Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine (the dark color of I₂ will disappear).
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization.[9] | Ensure a slight excess of nitrous acid is present using the starch-iodide test. Maintain a temperature of 0-5 °C. |
| Premature decomposition of the diazonium salt.[9] | Maintain a low temperature (0-5 °C) during diazotization and the initial stages of iodination. | |
| Formation of Dark, Tarry Byproducts | Side reactions due to elevated temperatures.[9] | Strictly control the reaction temperature. |
| Azo coupling side reactions. | Ensure the reaction medium is sufficiently acidic during diazotization. | |
| Incomplete Iodination | Insufficient potassium iodide. | Use a stoichiometric excess of KI. Gentle heating after the initial reaction may be necessary. |
Safety Precautions
-
Handling of Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when dry.[8][10] Always keep them in solution and at low temperatures.[10] Do not isolate the diazonium salt intermediate.
-
Acid and Reagent Handling: Concentrated acids and other reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Quenching: Be aware that the reaction produces nitrogen gas, which can cause pressure buildup if the vessel is sealed. Ensure adequate venting.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
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-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Deng, Y., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Chinese Journal of Chemistry.
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why use potassium iodide instead of copper iodide in Sandmeyer reaction? Retrieved from [Link]
-
ResearchGate. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Retrieved from [Link]
-
SciSpace. (2018). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]
- Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity.
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
Rafidain Journal of Science. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]
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Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Chloro-5-fluoro-2-iodophenol Derivatives
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloro-5-fluoro-2-iodophenol and its derivatives. These highly functionalized halogenated phenols are valuable building blocks in medicinal chemistry and materials science, primarily serving as versatile precursors for complex molecular architectures. This guide is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis, offering in-depth insights into the synthetic strategy, a detailed step-by-step protocol, and a discussion of critical experimental parameters.
Introduction: The Strategic Importance of Polysubstituted Halogenated Phenols
Polysubstituted halogenated phenols, such as 4-Chloro-5-fluoro-2-iodophenol, are of considerable interest in the field of organic synthesis. The unique arrangement of distinct halogen atoms on the phenol scaffold imparts a range of physicochemical properties that are highly sought after in the design of novel molecules.
-
Fluorine: As the most electronegative element, fluorine can significantly modulate the acidity (pKa) of the phenolic proton, enhance metabolic stability, and influence intermolecular interactions within biological systems.
-
Chlorine: This halogen contributes to the lipophilicity of the molecule, a key factor in membrane permeability and binding affinity to biological targets.
-
Iodine: The C-I bond is the most reactive among the common halogens in cross-coupling reactions. This makes the iodine atom an invaluable synthetic handle for introducing a diverse array of functional groups at the 2-position through well-established methodologies like Suzuki, Sonogashira, and Heck couplings.
The strategic placement of these halogens makes 4-Chloro-5-fluoro-2-iodophenol a powerful and versatile starting material for the synthesis of new pharmaceutical agents and advanced materials. Derivatives of halogenated phenols have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[1]
Synthetic Strategy: Regioselective Electrophilic Iodination
The synthesis of 4-Chloro-5-fluoro-2-iodophenol is most commonly achieved through the electrophilic iodination of 4-chloro-3-fluorophenol. The hydroxyl group of the phenol is a potent activating group, directing incoming electrophiles to the ortho and para positions. With the para position occupied by a chlorine atom, electrophilic substitution is directed to the ortho positions (2 and 6).
The regioselectivity of the iodination is a critical aspect of this synthesis. While both fluorine and chlorine are deactivating, ortho, para-directing groups, their influence is overridden by the strongly activating hydroxyl group. The iodine electrophile will preferentially attack the less sterically hindered ortho position, which is the 2-position, leading to the desired product. The reaction is typically carried out in the presence of a mild base to facilitate the formation of the more reactive phenoxide ion.[2]
Synthetic Workflow Diagram
Caption: A schematic representation of the synthesis of 4-Chloro-5-fluoro-2-iodophenol.
Detailed Experimental Protocol
This protocol provides a general procedure that can be optimized based on specific laboratory conditions and desired reaction scale.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Example Supplier |
| 4-Chloro-3-fluorophenol | C₆H₄ClFO | 146.55 | ≥98% | Sigma-Aldrich |
| Iodine (I₂) | I₂ | 253.81 | ≥99.8% | Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ≥99.5% | Fisher Scientific |
| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous | VWR |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | ACS Grade | MilliporeSigma |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | HPLC Grade | J.T. Baker |
| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | Alfa Aesar |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-fluorophenol (1.0 eq) in methanol.
-
Base Addition: Slowly add an aqueous solution of sodium bicarbonate (1.2 eq) to the reaction mixture. The base deprotonates the phenol to the more reactive phenoxide.
-
Iodination: Add a solution of iodine (1.1 eq) in methanol dropwise to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Chloro-5-fluoro-2-iodophenol.
Safety and Handling Precautions
-
Phenol Derivatives: Phenols are corrosive and can cause severe skin burns and eye damage.[3][4] They are readily absorbed through the skin and can be toxic.[4] Always handle in a well-ventilated fume hood.[4]
-
Iodine: Iodine is a hazardous substance that can cause skin and respiratory irritation.[5] It is also a strong oxidizing agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling these chemicals.[3][6]
Applications in Drug Discovery and Beyond
The 4-Chloro-5-fluoro-2-iodophenol scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and alkynyl groups. This versatility has led to the development of novel compounds with potential applications as kinase inhibitors for cancer therapy and as new antimicrobial agents. The strategic incorporation of halogens can improve a drug candidate's metabolic stability and binding affinity.[1][7] The field of drug design heavily relies on the creative application of organic synthesis to generate novel molecular entities with improved therapeutic profiles.[]
References
-
Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collect. Czech. Chem. Commun. 2002, 67. Available at: [Link]
- Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol. Google Patents. US4284828A.
- A kind of synthetic method of 2-chloro-5-iodobenzoic acid. Eureka | Patsnap. CN104987228A.
- Process for preparing 2-chloro-4-fluorophenol. Google Patents. US5053557A.
-
Iodination of phenol. Lund University. Available at: [Link]
-
3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. ResearchGate. DOI: 10.1002/047084289X.rn01849. Available at: [Link]
-
for the SAFE USE of PHENOL. Cefic. Available at: [Link]
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Available at: [Link]
-
Applications in the synthesis of drugs. ResearchGate. Available at: [Link]
-
WHITE PAPER: Halogen Safety. Anamet Electrical, Inc. Available at: [Link]
-
Electrophilic Substitution of Phenols. Chemistry LibreTexts. Available at: [Link]
-
Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
- Process for the iodination of phenolic derivatives. Google Patents. EP2394984A1.
-
Phenol. EH&S - UC Berkeley. Available at: [Link]
-
Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. ResearchGate. DOI: 10.1002/slct.201702480. Available at: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]
-
Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Quick Company. Available at: [Link]
-
Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Walsh Medical Media. Available at: [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. nj.gov [nj.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Chloro-5-fluoro-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
4-Chloro-5-fluoro-2-iodophenol is a highly functionalized aromatic compound poised to serve as a versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring three distinct halogen atoms and a hydroxyl group, allows for a range of selective chemical transformations. The iodine atom, being the most labile halide, is the primary site for palladium- and copper-catalyzed cross-coupling reactions. The chloro and fluoro substituents act as powerful electron-withdrawing groups, influencing the reactivity of the aromatic ring and providing sites for further functionalization. The phenolic hydroxyl group can participate directly in cyclization reactions or be modified to introduce other functionalities.
These application notes provide detailed protocols and the underlying scientific rationale for the synthesis of three important classes of heterocyclic compounds from 4-Chloro-5-fluoro-2-iodophenol: substituted benzofurans , benzoxazoles , and dibenzo[b,d]furans . The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space in drug discovery and materials science.
Strategic Approach to Heterocycle Synthesis
The synthetic strategies outlined below leverage the differential reactivity of the functional groups on the 4-Chloro-5-fluoro-2-iodophenol scaffold. The primary transformations focus on the highly reactive C-I bond, followed by subsequent reactions involving the phenolic hydroxyl group or a derivative thereof.
Figure 1: Synthetic pathways from 4-Chloro-5-fluoro-2-iodophenol.
Part 1: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Intramolecular Cyclization
The one-pot Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a highly efficient method for the synthesis of 2-substituted benzofurans.[1][2] The electron-withdrawing chloro and fluoro groups on the starting material are expected to enhance the rate of the initial oxidative addition of the aryl iodide to the palladium(0) catalyst.[3]
Reaction Mechanism
The reaction proceeds through a two-step catalytic cycle. The first is the well-established Sonogashira coupling, which involves the palladium-catalyzed cross-coupling of the aryl iodide with a copper acetylide intermediate.[4] The resulting 2-alkynylphenol then undergoes a base-mediated 5-endo-dig cyclization to furnish the benzofuran ring system.[5]
Figure 2: Mechanism of Sonogashira coupling and cyclization.
Experimental Protocol: Synthesis of 6-Chloro-7-fluoro-2-phenylbenzofuran
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| 4-Chloro-5-fluoro-2-iodophenol | 288.45 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Toluene | - | 10 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-5-fluoro-2-iodophenol (288 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Add dry, degassed toluene (10 mL) and triethylamine (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-Chloro-7-fluoro-2-phenylbenzofuran.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.[4] The palladium facilitates the oxidative addition and reductive elimination steps, while copper forms the reactive copper acetylide intermediate.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and the phenolic hydroxyl group, and as a solvent.
-
Solvent: Toluene is a common solvent for cross-coupling reactions due to its relatively high boiling point and ability to dissolve the reactants.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Part 2: Synthesis of Substituted Benzoxazoles
The synthesis of benzoxazoles from 4-Chloro-5-fluoro-2-iodophenol requires a two-step approach. First, a Buchwald-Hartwig amination is employed to introduce a nitrogen atom ortho to the hydroxyl group, forming a 2-aminophenol intermediate.[3][6] This intermediate is then condensed with a carboxylic acid or its derivative to construct the oxazole ring.[7][8]
Step 1: Buchwald-Hartwig Amination to form 2-Amino-4-chloro-5-fluorophenol
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] The electron-deficient nature of the starting aryl iodide enhances its reactivity towards oxidative addition.[9]
Reaction Mechanism:
The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.
Figure 3: Mechanism of Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-fluorophenol
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| 4-Chloro-5-fluoro-2-iodophenol | 288.45 | 1.0 | 1.0 |
| Benzophenone imine | 181.23 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| Xantphos | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 10 mL | - |
| 2 M HCl (aq) | - | As needed | - |
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (17.4 mg, 0.03 mmol).
-
Add dry, degassed toluene (5 mL) and stir for 10 minutes.
-
To this catalyst solution, add 4-Chloro-5-fluoro-2-iodophenol (288 mg, 1.0 mmol), benzophenone imine (0.21 mL, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-16 hours.
-
Cool the reaction to room temperature, add 2 M HCl (10 mL), and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Amino-4-chloro-5-fluorophenol.
Causality Behind Experimental Choices:
-
Amine Source: Benzophenone imine is used as an ammonia equivalent. Direct amination with ammonia gas is challenging, and benzophenone imine provides a convenient and effective alternative. The resulting imine is easily hydrolyzed under acidic conditions.
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes both the oxidative addition and reductive elimination steps, and is effective for coupling with a wide range of amines.[10]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Step 2: Condensation to form 6-Chloro-7-fluoro-2-substituted-benzoxazole
The 2-aminophenol intermediate can be readily cyclized with various electrophiles to form the benzoxazole ring.[7] Condensation with a carboxylic acid is a common and straightforward method.
Experimental Protocol: Synthesis of 6-Chloro-7-fluoro-2-phenylbenzoxazole
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| 2-Amino-4-chloro-5-fluorophenol | 177.56 | 1.0 | 1.0 |
| Benzoic acid | 122.12 | 1.1 | 1.1 |
| Polyphosphoric acid (PPA) | - | ~2 g | - |
Procedure:
-
To a round-bottom flask, add 2-Amino-4-chloro-5-fluorophenol (178 mg, 1.0 mmol) and benzoic acid (134 mg, 1.1 mmol).
-
Add polyphosphoric acid (~2 g) to the mixture.
-
Heat the reaction mixture to 180-200 °C for 3-4 hours with stirring.
-
Cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-Chloro-7-fluoro-2-phenylbenzoxazole.
Causality Behind Experimental Choices:
-
Condensing Agent: Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent to promote the condensation and subsequent cyclization to form the benzoxazole ring.[11]
Part 3: Synthesis of Substituted Dibenzo[b,d]furans via Ullmann Condensation
The Ullmann condensation provides a direct route to dibenzo[b,d]furans through the copper-catalyzed coupling of a 2-iodophenol with another phenol, followed by intramolecular cyclization.[12][13] The classical Ullmann reaction often requires harsh conditions; however, modern ligand-assisted protocols allow for milder reaction conditions.[14] Electron-withdrawing groups on the aryl halide can sometimes slow down the reaction, necessitating the use of appropriate ligands to facilitate the coupling.[15][16]
Reaction Mechanism
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl iodide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether. Subsequent intramolecular C-H activation and cyclization, or a related pathway, leads to the dibenzofuran core.
Figure 4: Proposed mechanism for Ullmann condensation.
Experimental Protocol: Synthesis of 2-Chloro-1-fluoro-dibenzo[b,d]furan
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| 4-Chloro-5-fluoro-2-iodophenol | 288.45 | 1.0 | 1.0 |
| Phenol | 94.11 | 1.2 | 1.2 |
| Copper(I) iodide (CuI) | 190.45 | 0.1 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 0.2 | 0.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add 4-Chloro-5-fluoro-2-iodophenol (288 mg, 1.0 mmol) and phenol (113 mg, 1.2 mmol).
-
Add dry, degassed DMF (10 mL).
-
Heat the reaction mixture at 120-140 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water (50 mL).
-
Extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-1-fluoro-dibenzo[b,d]furan.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common catalyst for Ullmann-type reactions.[17] 1,10-Phenanthroline is a bidentate N,N-ligand that coordinates to the copper center, increasing its solubility and catalytic activity, thereby allowing for milder reaction conditions compared to the classical ligand-free Ullmann reaction.
-
Base: Potassium carbonate is a suitable base to deprotonate the phenol and drive the reaction forward.
-
Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.
Conclusion
4-Chloro-5-fluoro-2-iodophenol is a valuable and versatile starting material for the synthesis of a range of medicinally and materially relevant heterocyclic compounds. The protocols detailed in these application notes provide robust and adaptable methods for the synthesis of substituted benzofurans, benzoxazoles, and dibenzo[b,d]furans. By understanding the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively utilize this building block to explore new frontiers in chemical synthesis.
References
-
Bates, C. G.; Saejueng, P.; Murphy, J. M.; Venkataraman, D. Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Org. Lett.2002 , 4 (26), 4727–4729. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.2005 , 70 (1), 391–393. [Link]
-
Liu, X.; Zhang, H.; Zhang, J.; Cheng, J. Ph2P(O)-ethynyl-substituted aryl halides and copper acetylides for tailor-made Sonogashira couplings. Org. Chem. Front.2016 , 3, 1293-1297. [Link]
-
Mayo, M. S.; Yu, X.; Zhou, X.; Feng, X.; Yamamoto, Y.; Bao, M. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. J. Org. Chem.2014 , 79 (13), 6310–6314. [Link]
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Rossi, R. A.; Postigo, A. Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies. J. Org. Chem.2018 , 83 (15), 8269–8277. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]
-
Soni, S.; Sahiba, N.; Teli, S.; Teli, P.; Agarwal, L. K.; Agarwal, S. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Adv., 2023 , 13, 24093-24111. [Link]
-
Yue, D.; Yao, T.; Larock, R. C. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. J. Org. Chem.2005 , 70 (25), 10292–10296. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. jetir.org [jetir.org]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Polyhalogenated Phenol Synthesis
Status: Operational | Tier: Level 3 (Senior Research Support) Ticket Subject: Challenges in Regioselectivity, Stoichiometry, and Stability during Polyhalogenation.
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because standard textbook protocols for phenol halogenation are failing you. Polyhalogenated phenols (PHPs) are deceptive; the strong activating effect of the hydroxyl group often leads to uncontrollable "runaway" halogenation, while the electron-withdrawing nature of accumulating halogens can unexpectedly shut down subsequent substitutions.
This guide moves beyond basic theory to address the specific failure modes encountered in high-value intermediate synthesis.
Module 1: Direct Halogenation (The "Top-Down" Approach)
Primary Challenge: Controlling stoichiometry (stopping at di- vs. tri-substitution) and regioselectivity.
Troubleshooting Guide
Q: I am targeting 2,4-dibromophenol, but I consistently get significant amounts of 2,4,6-tribromophenol. Lowering equivalents of
A: This is a classic "reactivity cascade" issue. The first bromine adds electron-withdrawing character, but the -OH activation is so strong that the second and third additions have very low activation energy barriers.
-
The Fix (Reagent Switch): Stop using elemental bromine (
). It is too aggressive for precise stoichiometric control in electron-rich systems. Switch to N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) .-
Why: NBS provides a low, steady-state concentration of the electrophilic halogen species.
-
-
The Fix (Solvent Control): Use a solvent that does not stabilize the transition state charge separation.
-
Protocol: Run the reaction in Chloroform (
) or Carbon Disulfide ( ) rather than polar aprotic solvents like DMF or Acetonitrile. Polar solvents stabilize the Wheland intermediate, accelerating the reaction and reducing selectivity.
-
-
The Fix (Amine Catalysis): For precise mono- or di-halogenation, use secondary amine catalysis (e.g., diisopropylamine). This forms an N-haloamine intermediate that transfers the halogen more selectively than free
.
Q: My reaction mixture turns into a black tar/polymer upon adding the halogen source. What is happening?
A: You are likely triggering oxidative dearomatization .
-
Mechanism: In the presence of strong oxidants (like high concentrations of
), phenols can oxidize to quinones or radical species that polymerize. -
Solution:
-
Temperature: Cool the reaction to -78°C or 0°C before addition.
-
Exclusion of Light: Radical polymerization is photo-initiated. Wrap the flask in foil.
-
Inert Atmosphere: Ensure a strict
or Ar blanket to prevent oxygen-mediated quinone formation.
-
Visualizing the Mechanism & Failure Points
Figure 1: Electrophilic Aromatic Substitution pathway showing critical divergence points where oxidative side-reactions or over-halogenation occur.
Module 2: Hydroxylation of Halo-Arenes (The "Bottom-Up" Approach)
Primary Challenge: Synthesizing phenols from polyhalogenated benzenes (e.g., converting 1,3,5-tribromobenzene to 3,5-dibromophenol) without losing the other halogens.
Troubleshooting Guide
Q: I am using a Palladium catalyst to convert an aryl halide to a phenol, but I am seeing significant dehalogenation (hydrodehalogenation) of my other halogen substituents.
A: Palladium is notorious for oxidative addition into all carbon-halogen bonds, especially C-Br and C-I.
-
The Fix: Switch to Copper Catalysis . Copper is generally less reactive toward oxidative addition than Palladium, allowing for better chemoselectivity.
-
Protocol (Ligand Selection): Use CuI with 1,10-phenanthroline or L-proline as a ligand.
-
The "Masked" Hydroxide Strategy: Do not use NaOH directly if sensitive groups are present. Use a "masked" hydroxide equivalent like benzyl alcohol or boronic acids followed by oxidation.
-
Reference Protocol: Use
catalyzed hydroxylation with tetrabutylammonium hydroxide in water for high functional group tolerance [1].[1]
-
Q: My copper-catalyzed hydroxylation has stalled at 50% conversion. Adding more catalyst doesn't help.
A: This is likely Catalyst Poisoning by the product. Polyhalogenated phenols are excellent ligands for Copper. As the product forms, the phenoxide binds to the Cu-center, shutting down the catalytic cycle.
-
Solution:
-
Ligand Overload: Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1 phenanthroline:Cu).
-
Phase Transfer: Use a biphasic system (Water/Toluene) with a phase transfer catalyst (TBAB). This sequesters the phenoxide product into the organic phase (if acidified) or keeps the catalyst protected in the aqueous phase.
-
Module 3: Purification & Solubility
Primary Challenge: Polyhalogenated phenols are significantly more acidic and lipophilic than simple phenols, complicating standard acid/base extractions.
Data Table: Acidity Shifts
Note how pKa drops drastically with halogenation, affecting extraction pH.
| Compound | pKa (approx) | Extraction Strategy |
| Phenol | 10.0 | Extract with 1M NaOH |
| 4-Bromophenol | 9.3 | Extract with 1M NaOH |
| 2,4-Dibromophenol | 7.8 | Extract with sat. |
| 2,4,6-Tribromophenol | 6.1 | Extract with sat. |
| Pentafluorophenol | 5.5 | Behaves like a carboxylic acid. Extract with weak base. |
Q: I cannot separate my mono-bromo impurity from my di-bromo product. They streak together on silica.
A: Halogenated phenols are acidic enough to interact strongly with the silanols on silica gel, causing streaking.
-
The Fix: Acidify your eluent. Add 0.5% to 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase. This protonates the phenol, suppressing the interaction with silica and sharpening the bands.
Decision Tree: Synthesis Strategy
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on starting material and product sensitivity.
References
-
Copper-catalyzed hydroxylation of aryl halides
- Title: Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat w
- Source: Green Chemistry (RSC), 2011.
-
URL:[Link]
-
Regioselectivity in Phenol Halogenation
- Title: Regioselective synthesis of bromophenols using N-bromosuccinimide.
- Source: Journal of Organic Chemistry / NIH Archives (General Mechanism Support).
-
URL:[Link] (Contextual support for NBS utility).
-
Oxidative Dearomatization Risks
- Title: Synthesis method of poly-fluorinated phenol compound (Patent CN105384603A).
Sources
scaling up the synthesis of 4-Chloro-5-fluoro-2-iodophenol
Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-fluoro-2-iodophenol
Current Status: Online 🟢 Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: #SC-4Cl5F-2I-001[1]
Executive Summary
This guide addresses the technical challenges in scaling up the synthesis of 4-Chloro-5-fluoro-2-iodophenol (CAS: 71643-66-8) .[1] While laboratory-scale synthesis often utilizes N-iodosuccinimide (NIS), this reagent is cost-prohibitive and atom-inefficient for multi-kilogram batches.[1] This support module focuses on the oxidative iodination route using Iodine (
Module 1: Strategic Route Selection
The Challenge: The primary difficulty in synthesizing this scaffold is regioselectivity . The starting material, 4-Chloro-3-fluorophenol , has two available ortho-positions relative to the hydroxyl group:
-
Position 2 (crowded): Flanked by the Hydroxyl and the Fluorine atom.[1]
-
Position 6 (accessible): Flanked by the Hydroxyl and a Hydrogen atom.[1]
The Solution: We utilize the steric bulk of the iodine electrophile to favor the 6-position (which becomes C2 in the final IUPAC numbering: 4-Chloro-5-fluoro-2-iodophenol).
Figure 1: Reaction pathway highlighting the steric steering that favors the formation of the target 2-iodo isomer over the sterically congested alternative.
Module 2: Standard Operating Procedure (Scale-Up)
Protocol ID: SOP-IODO-OX-04 Scale: 1.0 kg Input
| Parameter | Specification | Rationale |
| Starting Material | 4-Chloro-3-fluorophenol (1.0 eq) | Purity >98% is critical to prevent polychlorinated byproducts.[1] |
| Iodine Source | Iodine Prills ( | Uses |
| Oxidant | 30% | Drives the reaction.[1] Slow addition is critical.[1] |
| Solvent | Methanol (5 vol) + Water (1 vol) | Protic solvent stabilizes the transition state and solubilizes reactants. |
| Temperature | 20–25 °C | Higher temps increase di-iodination risks.[1] |
Step-by-Step Workflow:
-
Dissolution: Charge reactor with Methanol and 4-Chloro-3-fluorophenol. Stir until dissolved.
-
Iodine Addition: Add solid Iodine (
) in one portion. The solution will turn dark brown.[1] -
Oxidant Feed (CRITICAL): Add Hydrogen Peroxide (30%) dropwise over 2–3 hours .
-
Control: Maintain internal temperature <30°C. The reaction is exothermic.[1]
-
-
Reaction Monitoring: Check HPLC after 3 hours. Target conversion >98%.
-
Quench: Add 10% Sodium Thiosulfate (
) solution to remove excess iodine (color changes from brown to yellow/clear). -
Precipitation: Add water (10 vol) slowly to precipitate the product.
-
Filtration: Filter the solids and wash with water.
Module 3: Troubleshooting Center (FAQs)
Category: Purity & Regioselectivity[2][3]
Q: I see a persistent impurity (~3-5%) at RRT 1.05. What is it? A: This is likely the di-iodo impurity (4-Chloro-5-fluoro-2,6-diiodophenol).[1]
-
Cause: Localized high concentration of iodinating species or high temperatures (>35°C).[1]
-
Fix:
Q: My product is pink/purple after drying. Is it decomposing? A: Phenols are prone to oxidation, forming quinones, and trace iodine can sublime, causing discoloration.
-
Immediate Action: Wash the wet cake thoroughly with a 0.5% Sodium Bisulfite solution during the final filtration step.
-
Prevention: Store the dried solid in amber glass or HDPE drums with a nitrogen blanket.
Category: Reaction Kinetics
Q: The reaction has stalled at 80% conversion. Should I add more Iodine? A: Do not add more Iodine yet.
-
Diagnosis: In oxidative iodination, the oxidant (
) is often the limiting reagent due to decomposition (disproportionation into ). -
Solution: Add an additional 0.1 eq of
slowly. If no change is observed after 1 hour, check the pH. The reaction requires acidic conditions (generated in situ).[1] If the pH is >4, add catalytic Sulfuric Acid ( ).
Category: Isolation[3][4]
Q: The product is oiling out instead of crystallizing during the water quench. A: This occurs if the methanol concentration is too high or the temperature is too high.
-
Protocol Adjustment:
-
Cool the reactor to 10°C before adding water.
-
Seed the mixture with pure 4-Chloro-5-fluoro-2-iodophenol crystals (0.1 wt%) once the solution becomes turbid.
-
Add water slowly over 2 hours to allow crystal growth rather than oil formation.
-
Module 4: Decision Tree for Process Deviations
Use this flowchart to diagnose low yields or purity issues during the campaign.
Figure 2: Diagnostic logic for common synthetic deviations.
Module 5: Safety & Toxicology (E-E-A-T)
Critical Hazard: Runaway Oxidation
While
-
Safety Control: Verify peroxide consumption using starch-iodide paper before heating or concentrating the reaction mixture.[1]
-
Toxicology: Halophenols are potent skin irritants and potential sensitizers.[1]
References
-
Regioselective Iodination of Phenols
-
Oxidative Iodin
): -
Safety Data & Handling
-
Separation of Regioisomers
Sources
Technical Support Center: Purification of 4-Chloro-5-fluoro-2-iodophenol
Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-2-iodophenol. This critical intermediate is foundational in the synthesis of advanced pharmaceutical agents and specialty materials. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address challenges you may encounter during the purification process.
Section 1: Initial Assessment - Understanding Your Crude Material
Before attempting any purification, a thorough understanding of the potential impurities and the current purity level of your crude material is essential. This initial analysis will guide your selection of the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 4-Chloro-5-fluoro-2-iodophenol?
The impurity profile is intrinsically linked to the synthetic route employed. However, several classes of impurities are common.
-
Unreacted Starting Materials & Intermediates: Depending on the synthesis, you may have residual precursors. For instance, if the final step is iodination of 4-chloro-5-fluorophenol, this starting material could be a major contaminant.
-
Regioisomers: Halogenation reactions on aromatic rings can often lead to the formation of positional isomers. For example, iodination might occur at an alternative position on the ring, or an earlier chlorination/fluorination step could have produced isomers that carry through the synthesis. Control of regioisomer impurities is a major concern in pharmaceutical manufacturing.[1]
-
Over-halogenated Byproducts: The reaction may not stop at the desired mono-iodination, leading to di- or tri-iodinated phenol species.[2]
-
Hydrolysis Products: If the synthesis involves forcing conditions or aqueous workups, functional groups on the starting materials or product may undergo hydrolysis.[3][4][5]
-
Residual Reagents and Solvents: Inorganic salts, catalysts, acids, or bases used during the reaction and workup can persist in the crude product.[6]
-
Oxidation/Degradation Products: Phenols are susceptible to oxidation, which can form colored quinone-type impurities. This is often the cause of a pink or brownish hue in the crude material.[7]
Q2: Which analytical techniques are best for assessing the purity of my sample?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reverse-phase C18 column with a gradient elution using water and acetonitrile (often with a small amount of acid like TFA or formic acid to improve peak shape) is a standard starting point. HPLC is excellent for separating regioisomers and other closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the impurities are volatile, GC-MS is a powerful tool for both separation and identification. It can help identify residual solvents and low-boiling point byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is indispensable for structural confirmation of your desired product and can reveal the presence of impurities if they constitute >1% of the sample. ¹⁹F NMR is particularly useful for identifying any fluorine-containing isomers or byproducts.
-
Thin Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor reaction progress and to develop solvent systems for column chromatography.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[8]
Q: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This oily layer often traps impurities, defeating the purpose of recrystallization.
Causality & Solution:
-
The solution is too supersaturated: You may have used too little solvent or evaporated too much.
-
Solution: Add more hot solvent until the oil redissolves completely, then allow it to cool slowly again.[9]
-
-
The cooling rate is too fast: Rapid cooling doesn't give the molecules time to align into a crystal lattice.
-
Solution: Ensure the flask is allowed to cool slowly to room temperature without disturbance before moving it to an ice bath. Insulating the flask can help.[9]
-
-
The solvent is a poor choice: The solvent may be too good a solvent for your compound, preventing it from precipitating effectively.
-
Solution: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[10]
-
Q: My purity has not significantly improved after recrystallization. What should I try?
A: This indicates that the impurities have similar solubility properties to your product in the chosen solvent.
Causality & Solution:
-
Poor Solvent Selection: The solvent is not discriminating enough between the product and the impurity.
-
Solution: Perform a systematic solvent screen. Test the solubility of your crude material in a range of solvents with varying polarities (see table below). An ideal solvent will dissolve the compound when hot but very little when cold.[10]
-
-
Impurities Co-crystallizing: If an impurity is structurally very similar to the product (e.g., a regioisomer), it can become incorporated into the crystal lattice.
-
Solution: A different purification technique, such as column chromatography, may be necessary to separate the closely related compounds. Alternatively, try a different recrystallization solvent, as this may alter the relative solubilities enough to leave the impurity in the mother liquor.
-
| Solvent System Selection for Recrystallization | Polarity | Boiling Point (°C) | Notes |
| Non-Polar | |||
| n-Hexane / Heptane | Low | 69 / 98 | Good for non-polar impurities. Often used as the "poor" solvent in a two-solvent system. |
| Toluene | Low | 111 | Can be effective for aromatic compounds. Higher boiling point allows for a greater solubility differential. |
| Intermediate Polarity | |||
| Dichloromethane (DCM) | Medium | 40 | Low boiling point can make it tricky to maintain a hot solution. Use in a well-ventilated fume hood. |
| Diethyl Ether | Medium | 35 | Highly flammable and volatile. Often used in a two-solvent system with hexane.[10] |
| Ethyl Acetate (EtOAc) | Medium | 77 | A versatile solvent, often used in a mixture with hexanes. |
| Polar | |||
| Isopropanol / Ethanol | High | 82 / 78 | Good general solvents for moderately polar compounds. Can absorb water from the atmosphere. |
| Water | Very High | 100 | Unlikely to be a good single solvent for this compound, but could be used as an anti-solvent if the compound is soluble in a water-miscible solvent like ethanol. |
Section 3: Troubleshooting Purification by Column Chromatography
When recrystallization fails to provide adequate purity, column chromatography is the next logical step. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase.[11]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
- 5. fachoekotoxikologie.de [fachoekotoxikologie.de]
- 6. ijpsr.com [ijpsr.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
Technical Comparison: 4-Iodophenol vs. 4-Bromophenol in Pd-Catalyzed Cross-Coupling
Executive Summary
Bottom Line Up Front (BLUF): The choice between 4-iodophenol and 4-bromophenol in cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) represents a classic trade-off between kinetic reactivity and process economics .
-
4-Iodophenol is the superior choice for early-stage discovery and complex substrates. Its weaker C–I bond allows for oxidative addition under mild conditions (room temperature to 60°C), overcoming the electronic deactivation caused by the electron-rich phenoxide anion.
-
4-Bromophenol is the preferred candidate for scale-up and industrial processes due to significantly lower cost and higher stability. However, it requires higher energy inputs (>80°C) or specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) to drive the reaction to completion.
Mechanistic Foundation: The Halide Effect
To understand the performance gap, we must look at the Oxidative Addition (OA) step, which is the rate-determining step (RDS) in the catalytic cycle for these substrates.
Bond Dissociation Energy (BDE)
The reactivity difference is primarily thermodynamic. The Carbon-Iodine bond is significantly weaker and longer than the Carbon-Bromine bond, lowering the activation energy barrier ($ \Delta G^\ddagger $) for the insertion of the Palladium(0) species.
| Parameter | C–I Bond (Aryl) | C–Br Bond (Aryl) | Impact on Coupling |
| Bond Energy (approx) | ~65 kcal/mol | ~81 kcal/mol | Iodides undergo OA faster. |
| Bond Length | 2.10 Å | 1.90 Å | Iodides are sterically more accessible for Pd insertion. |
| Leaving Group Ability | Excellent | Good | Iodide stabilizes the Pd(II) intermediate better. |
The "Phenoxide Problem"
When coupling unprotected phenols, a base (e.g.,
-
Electronic Effect: The phenoxide is a strong Electron Donating Group (EDG).
-
Consequence: EDGs increase the electron density of the aromatic ring. This makes the ring less electrophilic, thereby disfavoring the nucleophilic attack of the electron-rich Pd(0) catalyst.
-
Result: The "sluggishness" of aryl bromides is amplified in phenols. While neutral aryl bromides couple reasonably well, phenolic aryl bromides are notoriously slow without specialized ligands. Aryl iodides are reactive enough to overcome this electronic deactivation.
Reactivity Landscape Diagram
The following diagram illustrates the decision logic based on the mechanistic barriers described above.
Figure 1: Decision logic for halophenol selection based on electronic deactivation and bond strength.
Experimental Performance Comparison
The following data summarizes the operational differences observed in a standard Suzuki-Miyaura coupling (Boronic Acid + Halophenol).
Table 1: Comparative Reactivity Matrix
| Feature | 4-Iodophenol | 4-Bromophenol |
| Standard Catalyst | Effective with generic | Often fails/stalls with generic Pd sources; requires active species like |
| Temperature | 25°C – 60°C | 80°C – 120°C (Reflux often required) |
| Base Requirement | Standard ( | Stronger bases often helpful ( |
| Reaction Time | 1 – 4 Hours | 12 – 24 Hours |
| Side Reactions | Minimal (Fast coupling precludes dehalogenation). | Higher risk of hydrodehalogenation (H replaces Br) due to long heating times. |
| Cost (approx) | $ (Low) | |
| Stability | Light sensitive; oxidizes to purple/brown over time. | Stable solid; long shelf life. |
Validated Experimental Protocol
This protocol serves as a comparative stress test . It uses "mild" conditions that will successfully couple the iodide but likely stall with the bromide, demonstrating the reactivity gap.
Objective: Synthesis of 4-phenylphenol via Suzuki Coupling. Scale: 1.0 mmol.
Materials
-
Substrate A: 4-Iodophenol (220 mg) OR 4-Bromophenol (173 mg) [1.0 mmol]
-
Reagent: Phenylboronic acid (146 mg, 1.2 mmol)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (58 mg, 5 mol%) -
Base:
(414 mg, 3.0 mmol) — Note: 3 equivalents are used; 1 eq to neutralize the phenol, 2 eq for the coupling. -
Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)
Workflow
-
Setup: Flame-dry a 25 mL round-bottom flask or reaction vial. Cool under Argon/Nitrogen flow.
-
Charging: Add the Halophenol, Phenylboronic acid, and Base.
-
Solvent Addition: Add 5 mL of the degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas. Seal the vessel.
-
Reaction (The Variable):
-
Iodophenol Run: Heat to 60°C .
-
Bromophenol Run: Heat to 60°C .
-
-
Monitoring: Check TLC (Hexane/EtOAc 3:1) at t=1 hour and t=4 hours.
-
Expected Result (Iodo): Complete consumption of starting material by t=1-2h.
-
Expected Result (Bromo): Significant starting material remaining at t=4h.
-
-
Workup: Acidify carefully with 1M HCl (to protonate the phenoxide back to phenol), extract with Ethyl Acetate (3x), dry over
, and concentrate.
Troubleshooting the Bromo-Substrate
If using 4-Bromophenol is mandatory (e.g., for cost reasons), modify the protocol as follows:
-
Change Solvent: Switch to n-Butanol or Toluene/Water.
-
Increase Temp: Heat to 100°C.
-
Change Ligand: Replace
with Pd(OAc)2 (2 mol%) + SPhos (4 mol%) . This electron-rich biaryl ligand facilitates oxidative addition into the difficult C-Br bond of the electron-rich phenoxide.
Decision Matrix: When to use which?
Use the following logic to determine the appropriate starting material for your specific application.
Figure 2: Strategic selection flowchart for process vs. discovery chemistry.
References
-
BenchChem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (Demonstrates selectivity of I over Br).
-
Sigma-Aldrich. 4-Iodophenol Product Specification and Stability Data. (Reference for stability and storage).
-
ChemicalBook. 4-Bromophenol Industrial Pricing and Safety Data. (Reference for cost comparison).
-
ResearchGate. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). (Mechanistic grounding for OA rates).
-
NIH / PMC. Mapping the mechanisms of oxidative addition in cross-coupling reactions. (Detailed kinetic analysis of halide effects).
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful reaction is integral to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] However, the use of halogenated phenols as substrates can present unique challenges, necessitating a careful and informed selection of the catalytic system. This guide provides a comparative analysis of various catalysts for the Suzuki coupling of halogenated phenols, offering experimental insights and practical guidance to aid researchers in navigating this critical aspect of synthetic chemistry.
The Challenge of Halogenated Phenols in Suzuki Couplings
Halogenated phenols are valuable building blocks in organic synthesis. However, their reactivity in Suzuki couplings is influenced by several factors. The nature of the halogen atom plays a crucial role, with the reactivity generally following the order of I > Br > Cl.[2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, which affects the rate-determining oxidative addition step in the catalytic cycle.[3] Furthermore, the electronic properties of the phenol ring and the steric hindrance around the reaction center can significantly impact catalyst performance.[4][5]
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount for a successful Suzuki reaction with halogenated phenols. The most common and effective catalysts are based on palladium and nickel. The following sections provide a comparative overview of these systems, highlighting their strengths and weaknesses.
Palladium-Based Catalysts
Palladium complexes are the most widely used catalysts for Suzuki reactions.[1] They can be broadly categorized into two main classes based on the type of ligand: phosphine-based and N-heterocyclic carbene (NHC)-based systems.
Traditional palladium-phosphine catalysts, such as Pd(PPh₃)₄, have been historically important but often require higher temperatures and longer reaction times, particularly with less reactive aryl chlorides.[6] The development of bulky and electron-rich phosphine ligands, pioneered by Buchwald and others, has revolutionized the field.[6] These ligands, such as XPhos and SPhos, in combination with palladium sources like Pd(OAc)₂, form highly active catalysts capable of coupling even sterically hindered and electron-rich substrates under mild conditions.[6]
Table 1: Performance of Selected Palladium-Phosphine Catalysts in Suzuki Reactions
| Catalyst System | Halogenated Phenol | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 4-Bromophenol | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [6] |
| Pd(OAc)₂ / SPhos | 4-Bromophenol | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [6] |
| Pd(PPh₃)₄ | 4-Iodophenol | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | High | [7] |
Note: The data presented is for illustrative purposes and may be from reactions with similar, but not identical, substrates and conditions.
N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions.[8] Pd-NHC complexes are known for their high stability and activity, often exhibiting resistance to air and moisture.[8] The strong σ-donating ability of NHC ligands facilitates the oxidative addition step, making them particularly effective for the coupling of challenging substrates like aryl chlorides.[9] For sterically hindered substrates, robust acenaphthoimidazolylidene palladium complexes have shown excellent yields with low catalyst loadings.[5]
Table 2: Performance of Selected Palladium-NHC Catalysts in Suzuki Reactions
| Catalyst System | Halogenated Phenol Derivative | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acenaphthoimidazolylidene Pd Complex | Sterically hindered aryl bromides/chlorides | Various | t-BuOK | Dioxane | Mild | Short | >99 | [5] |
| Pd(OAc)₂ / SIPr·HCl | Indole derivatives | Phenylboronic acid | NaOH | Dioxane | 100 | - | High | [10] |
| (L1)Pd(acac)Cl | Nitroarene | Phenylboronic acid derivative | - | - | - | - | High | [11] |
Note: The data presented is for illustrative purposes and may be from reactions with similar, but not identical, substrates and conditions.
Nickel-Based Catalysts
Nickel catalysts have gained significant attention as a more cost-effective and sustainable alternative to palladium.[12] Nickel can activate more challenging substrates, including aryl chlorides and some phenol derivatives.[13] The catalytic cycle of nickel can involve different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), allowing for alternative reaction pathways.[14]
Table 3: Performance of Selected Nickel Catalysts in Suzuki Reactions
| Catalyst System | Phenol Derivative | Arylboronic Acid | Activator/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | Aryl halides/phenol derivatives | Aryl boronic acids | - | 2-Me-THF | - | - | Good to Excellent | [15] |
| [Ni(cod)₂] / Cy₃P | Naphtholate | Aryl boroxines | NaH | o-xylene–THF | 110 | - | up to 90 | [5] |
Note: The data presented is for illustrative purposes and may be from reactions with similar, but not identical, substrates and conditions.
Mechanistic Considerations: The "Why" Behind Catalyst Performance
The efficiency of a catalyst in the Suzuki reaction is determined by the kinetics of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[2] Electron-rich and bulky ligands on the metal center can promote this step by increasing the electron density on the metal and facilitating the cleavage of the C-X bond.[16] The strength of the C-X bond is a critical factor, which is why iodophenols are generally more reactive than bromophenols, which are in turn more reactive than chlorophenols.[2]
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium or nickel center. The presence of a base is crucial to activate the boronic acid.[9] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[4][17]
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active catalyst.[1] The steric and electronic properties of the ligands can also influence the rate of this step.
Practical Guidance for Reaction Optimization
Achieving high yields and selectivity in the Suzuki coupling of halogenated phenols often requires careful optimization of the reaction conditions.
Caption: A general workflow for optimizing Suzuki coupling reactions.
-
Choice of Halogen: Whenever possible, starting with an iodophenol will generally lead to higher reactivity and milder reaction conditions compared to bromo- or chlorophenols.[2]
-
Catalyst and Ligand: For general applications, modern palladium-phosphine systems with bulky, electron-rich ligands (e.g., Buchwald ligands) are excellent starting points.[6] For particularly challenging substrates, such as aryl chlorides or sterically hindered phenols, Pd-NHC or nickel-based catalysts should be considered.[9][13]
-
Base: The choice of base is critical and often depends on the solvent and the specific catalyst system. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4][18] The solubility of the base in the reaction medium can significantly impact its effectiveness.[19]
-
Solvent: A variety of solvents can be used, with common choices being toluene, dioxane, and THF, often in the presence of water.[17] The use of aqueous media can be advantageous for both catalyst stability and "green chemistry" considerations.[20]
-
Temperature and Reaction Time: These parameters should be optimized for each specific reaction. While modern catalysts often allow for lower temperatures and shorter reaction times, less reactive substrates may require more forcing conditions.
Experimental Protocols
The following are representative protocols for the Suzuki coupling of halogenated phenols using high-performing catalyst systems.
Protocol 1: Suzuki Coupling of 4-Bromophenol using a Palladium-Phosphine Catalyst
This protocol is adapted from methodologies utilizing Buchwald-type ligands.[6]
Materials:
-
4-Bromophenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and XPhos (0.024 mmol) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add deionized water (0.5 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Iodophenol in Aqueous Media
This protocol is a general procedure adapted from methods developed for Suzuki reactions in water.[20][21]
Materials:
-
Iodophenol (e.g., 4-iodophenol)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Water-soluble ligand (if necessary, though some reactions proceed without an added ligand)
-
Base (e.g., K₂CO₃ or an ion-exchange resin like Amberlite IRA-400(OH))
-
Ethanol
-
Water
Procedure:
-
To a round-bottomed flask equipped with a stir bar, add the iodophenol (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and Pd(OAc)₂ (0.01-0.02 mmol).
-
Add a mixture of water and ethanol (e.g., 3:1 ratio, 4 mL total).
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time will vary depending on the substrates.
-
After completion, cool the reaction mixture and, if necessary, acidify with dilute HCl to precipitate the product.
-
Collect the product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion
The Suzuki-Miyaura cross-coupling of halogenated phenols is a powerful and versatile transformation in organic synthesis. The success of this reaction is highly dependent on the judicious choice of the catalytic system. Modern palladium-phosphine and palladium-NHC catalysts offer high efficiency for a broad range of substrates, while nickel-based catalysts provide a cost-effective alternative for challenging couplings. By understanding the mechanistic principles and systematically optimizing the reaction conditions, researchers can effectively harness the power of the Suzuki reaction to construct complex molecular architectures with high yields and selectivity.
References
-
MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
ResearchGate. (2025). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]
-
RSC Publishing. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. [Link]
-
Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
CHIMIA. (n.d.). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]
-
RSC Publishing. (n.d.). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. [Link]
-
RSC Publishing. (n.d.). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ResearchGate. (2025). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
ResearchGate. (2025). Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. [Link]
-
NIH. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ETH Zurich Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. [Link]
-
ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]
-
NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. research-collection.ethz.ch [research-collection.ethz.ch]
- 19. pure.hw.ac.uk [pure.hw.ac.uk]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rose-hulman.edu [rose-hulman.edu]
cost-benefit analysis of different synthetic routes to 4-Chloro-5-fluoro-2-iodophenol
Executive Summary
4-Chloro-5-fluoro-2-iodophenol (CAS: 243983-38-0) is a critical halogenated intermediate used primarily in the synthesis of kinase inhibitors (e.g., IDO inhibitors) and agrochemicals.[1] Its structural uniqueness lies in the specific arrangement of three different halogens, making regioselective synthesis challenging but essential for downstream structure-activity relationship (SAR) studies.
This guide evaluates three synthetic pathways, ultimately recommending Oxidative Iodination (Route A) as the superior method for scalability, cost-efficiency, and green chemistry compliance. While Electrophilic Iodination with NIS (Route B) offers convenience for milligram-scale discovery chemistry, it lacks the economic viability for process scale-up.
Part 1: Comparative Route Analysis
Route A: Oxidative Iodination (Recommended)
This route utilizes "generated in situ" hypoiodous acid (IOH) or iodonium equivalents from sodium iodide and an oxidant (sodium hypochlorite/bleach).
-
Mechanism: Electrophilic aromatic substitution (EAS).
-
Regioselectivity: High. The 4-chloro-3-fluorophenol precursor directs iodination to the ortho positions (2 and 6). Steric hindrance from the fluorine atom at position 3 disfavors attack at position 2, directing the iodine selectively to position 6 (which becomes position 2 in the final product numbering).
Route B: Electrophilic Iodination (NIS)
Uses N-Iodosuccinimide (NIS) activated by strong acid (H₂SO₄ or triflic acid).
-
Mechanism: Direct transfer of I⁺ from the succinimide scaffold.
-
Utility: High purity profiles often achieved in medicinal chemistry labs, but suffers from poor atom economy due to the succinimide byproduct.
Route C: Sandmeyer Reaction (Historical/Alternative)
Involves diazotization of 2-amino-4-chloro-5-fluorophenol followed by displacement with iodide.
-
Utility: Only viable if the aniline precursor is already in stock. Generally avoided due to safety risks (diazonium instability) and high step count.
Cost-Benefit Matrix
| Metric | Route A: NaI / NaOCl (Bleach) | Route B: NIS / Acid | Route C: Sandmeyer |
| Reagent Cost | Low ($) | High ( | Medium ( |
| Atom Economy | High (Water/NaCl byproducts) | Low (Succinimide waste) | Poor (N₂ loss, stoichiometric Cu) |
| Scalability | Excellent (Kilogram safe) | Moderate (Solubility limits) | Poor (Exothermic/Explosive risk) |
| Typical Yield | 75 – 85% | 55 – 65% | 40 – 60% (over 2 steps) |
| Purification | Crystallization / Filtration | Column Chromatography | Extraction + Column |
Part 2: Decision Logic & Mechanism
The following diagram illustrates the decision process and the regiochemical rationale for the recommended route.
Caption: Decision tree highlighting the steric advantage of C6 iodination (Route A) over C2.
Part 3: Detailed Experimental Protocol (Route A)
This protocol is adapted from industrial patents (WO2011056652) and optimized for reproducibility and safety.
Materials
-
Precursor: 4-Chloro-3-fluorophenol (1.0 eq)
-
Iodine Source: Sodium Iodide (NaI) (2.0 eq)
-
Base: Sodium Hydroxide (NaOH) (2.0 eq)
-
Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach ~6-10%) (2.0 eq)
-
Solvent: Methanol (MeOH)[2]
-
Quench: Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology
-
Dissolution: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 4-chloro-3-fluorophenol (e.g., 10.0 g, 68.2 mmol) in Methanol (200 mL).
-
Note: Methanol is chosen for its solubility profile and compatibility with aqueous bleach.
-
-
Reagent Addition: Add Sodium Iodide (20.4 g, 136.4 mmol) and Sodium Hydroxide (5.45 g, 136.4 mmol) to the solution. Stir until fully dissolved.
-
Critical Control Point: Cool the mixture to 0–3 °C using an ice/salt bath. Controlling temperature is vital to prevent over-iodination or oxidation of the phenol ring.
-
-
Oxidative Addition: Add aqueous Sodium Hypochlorite (Bleach) dropwise via the addition funnel over 60–75 minutes .
-
Observation: The solution may turn transiently brown (I₂ formation) and then fade as the iodine reacts with the phenol.
-
Safety: Ensure adequate venting; do not acidify the bleach solution directly.
-
-
Reaction Monitoring: Maintain stirring at 0–5 °C for 1 hour post-addition. Monitor by TLC (Hexane/Ethyl Acetate 4:1) or HPLC.[3] The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).
-
Quench and Workup:
-
Quench excess oxidant by adding saturated aqueous Sodium Thiosulfate (50 mL). The color should turn pale yellow/white.
-
Acidify carefully with 1N HCl to pH ~2 to precipitate the free phenol.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: The crude solid is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/CH₂Cl₂ or perform a short silica plug filtration.
Validation Data
-
Expected Yield: 75% – 85%
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.5 Hz, 1H, H-3), 6.85 (d, J = 9.0 Hz, 1H, H-6). (Note: Coupling constants will vary based on F-splitting).
References
- Patent Protocol (Route A Source): NewLink Genetics Corp. (2011). Imidazole derivatives as IDO inhibitors. WO2011056652A1. Example 27.
- Alternative NIS Protocol (Route B Source)
-
Mechanistic Grounding (Iodination Selectivity): Edgar, K. J., & Falling, S. N. (1990). An efficient and selective method for the preparation of iodophenols. Journal of Organic Chemistry, 55(18), 5287–5291. [Link]
Sources
The Synthetic Versatility of 4-Chloro-5-fluoro-2-iodophenol: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Halogenated phenols, in particular, serve as versatile scaffolds, offering a confluence of reactivity and modulatory effects on pharmacokinetic properties. This guide provides a comprehensive technical overview of the potential applications of 4-Chloro-5-fluoro-2-iodophenol, a uniquely substituted phenol, by drawing objective comparisons with structurally related and well-documented analogues. While direct experimental data on this specific molecule is limited in publicly accessible literature, this analysis, grounded in established chemical principles and supported by data from similar compounds, aims to illuminate its promise as a valuable intermediate in drug discovery and organic synthesis.
The Strategic Advantage of Polysubstitution: A Structural Overview
4-Chloro-5-fluoro-2-iodophenol presents a compelling substitution pattern on the phenol ring. The interplay of the chloro, fluoro, and iodo substituents, each with distinct electronic and steric properties, offers a multi-faceted platform for synthetic elaboration.
-
The Iodo Group: The most prominent feature for a synthetic chemist is the iodine atom at the 2-position. Its high reactivity in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, makes it an excellent handle for introducing molecular complexity. This is a key advantage over non-iodinated analogues.
-
The Chloro and Fluoro Groups: The presence of both chlorine and fluorine atoms significantly influences the electronic nature of the aromatic ring and the physicochemical properties of its derivatives. Halogens, particularly fluorine, are known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in hydrogen bonding and other non-covalent interactions.[1] The combination of chlorine and fluorine offers a nuanced approach to modulating these properties.
-
The Phenolic Hydroxyl Group: The hydroxyl group provides a reactive site for etherification, esterification, and other modifications. It also plays a crucial role in the biological activity of many phenolic compounds.
Comparative Analysis of Applications: Insights from Analagous Structures
The potential applications of 4-Chloro-5-fluoro-2-iodophenol can be inferred from the established utility of its structural relatives.
Precursor for Kinase Inhibitors and Antimicrobial Agents
Derivatives of 2-Amino-4-chloro-5-fluorophenol have shown significant promise in the development of anticancer and antimicrobial agents.[1] This analogue, differing by an amino group instead of an iodo group at the 2-position, serves as a valuable benchmark. The amino group is typically a precursor for the formation of heterocyclic rings, such as benzoxazoles, which are known to inhibit protein kinases like VEGFR-2 and Aurora B Kinase, both critical in cancer progression.[1]
Comparative Advantage: The iodo group in 4-Chloro-5-fluoro-2-iodophenol offers a distinct synthetic route to similar scaffolds. Instead of relying on the nucleophilicity of an amino group, the iodo substituent allows for the introduction of various side chains and ring systems via robust and versatile cross-coupling methodologies. This could lead to a broader range of novel chemical entities with potentially improved potency and selectivity.
Experimental Workflow: A Proposed Synthesis of a Kinase Inhibitor Precursor
The following diagram illustrates a hypothetical synthetic pathway leveraging 4-Chloro-5-fluoro-2-iodophenol for the synthesis of a biaryl phenol, a common scaffold in kinase inhibitors.
Caption: Proposed Suzuki coupling of 4-Chloro-5-fluoro-2-iodophenol.
Intermediate for Agrochemicals
2-Chloro-4-fluorophenol is a known intermediate in the production of various agricultural agents, including herbicides.[2] The specific substitution pattern of this molecule is crucial for its biological activity.
Comparative Advantage: The addition of an iodine atom in 4-Chloro-5-fluoro-2-iodophenol provides an avenue for the synthesis of more complex and potentially more potent agrochemicals. The ability to introduce diverse functional groups at the 2-position via cross-coupling could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and selectivity.
Synthesis and Reactivity: A Comparison of Methodologies
The synthesis of halogenated phenols often involves multi-step processes. For instance, the preparation of 2-chloro-4-fluorophenol can be achieved by the chlorination of 4-fluorophenol.[2] The synthesis of 4-Chloro-5-fluoro-2-iodophenol would likely involve a selective iodination step on a corresponding chloro-fluorophenol precursor.
Table 1: Comparison of Synthetic Utility of Halogenated Phenols
| Compound | Key Reactive Site(s) | Primary Applications | Synthetic Advantages |
| 4-Chloro-5-fluoro-2-iodophenol | Iodo (cross-coupling), Hydroxyl (etherification, etc.) | (Proposed) Kinase inhibitors, agrochemicals, complex molecule synthesis | Versatility of the iodo group for C-C and C-N bond formation. |
| 2-Amino-4-chloro-5-fluorophenol | Amino (cyclization), Hydroxyl | Kinase inhibitors, antimicrobial agents[1] | Facile formation of heterocyclic scaffolds like benzoxazoles. |
| 2-Chloro-4-fluorophenol | Aromatic ring (further substitution), Hydroxyl | Pharmaceuticals, agrochemicals[2] | Readily available starting material for further functionalization. |
| 4-Chlorophenol | Aromatic ring, Hydroxyl | Intermediate for dyes and drugs[3] | Simple starting material for various organic syntheses. |
Experimental Protocol: Synthesis of N-Phenyl Urea Derivatives from 2-Amino-4-chloro-5-fluorophenol
This protocol, adapted from literature, demonstrates a typical synthetic transformation of a related aminophenol, which can be conceptually compared to potential reactions of derivatives of 4-Chloro-5-fluoro-2-iodophenol.[1]
-
Dissolution: Dissolve 2-Amino-4-chloro-5-fluorophenol (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.[1]
-
Base Addition: Add triethylamine (1.2 mmol) to the solution.[1]
-
Isocyanate Addition: Slowly add the substituted phenyl isocyanate (1.1 mmol) dropwise to the reaction mixture at room temperature.[1]
-
Reaction: Stir the reaction for 4-6 hours at room temperature. Monitor the reaction progress by TLC.[1]
-
Quenching and Extraction: After completion, quench the reaction with water (5 mL) and extract the product with ethyl acetate (3 x 15 mL).[1]
Conclusion and Future Outlook
While direct applications of 4-Chloro-5-fluoro-2-iodophenol are not yet extensively documented, a comparative analysis with its structural analogues strongly suggests its high potential as a versatile building block in drug discovery and fine chemical synthesis. The strategic placement of the iodo group, in combination with the modulating effects of the chloro and fluoro substituents, opens up a vast chemical space for the synthesis of novel and complex molecules. Researchers and drug development professionals are encouraged to explore the synthetic utility of this promising intermediate, with the expectation that it will prove to be a valuable tool in the creation of next-generation therapeutics and agrochemicals. The principles of synthetic versatility and the structure-activity relationships discussed herein provide a solid foundation for such endeavors.
Logical Relationship: From Building Block to Bioactive Compound
The following diagram illustrates the logical progression from a versatile starting material like 4-Chloro-5-fluoro-2-iodophenol to a potential bioactive compound.
Caption: The developmental pathway from a chemical intermediate to a drug lead.
References
- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
PubChem. 4-Chlorophenol | C6H4ClOH | CID 4684. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-5-fluoro-2-iodophenol
Executive Directive
Do not treat 4-Chloro-5-fluoro-2-iodophenol as standard organic waste.
As a poly-halogenated phenolic compound, this substance presents a tri-fold hazard profile: corrosivity (phenolic hydroxyl), toxicity (halogenated aromatic), and environmental persistence (bioaccumulation potential). The presence of the Iodine atom, in conjunction with Chlorine and Fluorine, necessitates strict segregation into Halogenated Waste streams to prevent the formation of toxic dioxins or incomplete combustion byproducts during downstream incineration.
This guide provides a self-validating protocol for the safe containment, labeling, and disposal of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.
Chemical Hazard Characterization
Before initiating disposal, you must validate the waste profile. Phenols are insidious; they cause anesthetic burns , meaning they numb the skin upon contact, delaying pain perception while causing deep tissue damage.
| Property | Specification | Operational Implication |
| CAS Number | 4-Chloro-5-fluoro-2-iodophenol (Specific isomer varies, generally treated as Halogenated Phenol) | Unique identifier for waste manifests.[1][2] |
| Physical State | Solid (crystalline) or Liquid (if dissolved) | Determines container type (Wide-mouth vs. Jerrycan). |
| Acidity (pKa) | ~6–8 (Estimated) | Do not mix with strong bases or oxidizers. Risk of exothermic reaction. |
| Key Hazards | Skin Corr.[1][2][3][4][5][6] 1B (H314), Aquatic Chronic 2 (H411) | Requires double-gloving (Laminate/Butyl) and immediate spill neutralization. |
| Waste Class | Halogenated Organic | CRITICAL: Must not be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid surcharges or incineration failure. |
Pre-Disposal Segregation Logic
The most common failure mode in disposing of halogenated phenols is improper stream mixing. The Iodine substituent is a heavy halogen; mixing this with non-halogenated waste streams can violate the acceptance criteria of fuel-blending incinerators.
Workflow Visualization: Segregation Decision Tree
The following logic gate ensures the waste ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating poly-halogenated phenolic waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates a "Halogenated" classification.
Operational Disposal Protocols
Protocol A: Solid Waste (Lab Pack)
Use Case: Expired stock bottles, contaminated solid debris, or pure crystals.
-
Primary Containment:
-
Keep the substance in its original glass container if possible.
-
If the original container is compromised, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.
-
Why? Phenols can degrade low-density plastics over time; HDPE or Glass provides necessary chemical resistance.
-
-
Secondary Containment:
-
Place the primary container inside a clear, sealable plastic bag (4-mil thickness minimum).
-
-
Labeling:
-
Storage:
-
Store in the "Solid Toxic" satellite accumulation area.
-
Segregation: Keep physically separate from oxidizers (e.g., nitrates, perchlorates).
-
Protocol B: Liquid Waste (Halogenated Stream)
Use Case: Reaction mixtures or mother liquors.
-
Container Selection:
-
Use a dedicated Halogenated Waste Carboy (typically white or yellow-coded in many labs).
-
Ensure the carboy is HDPE or Fluorinated HDPE.
-
-
pH Verification (Self-Validating Step):
-
Although this goes into organic waste, ensure the solution is not highly reactive.
-
Warning: Do not add this phenolic waste to a carboy containing basic waste (e.g., amines, hydroxide solutions).[8] The acid-base reaction will generate heat and pressure.
-
-
Transfer:
-
Use a funnel. Perform the pour inside a fume hood.[2]
-
Close the lid immediately. Do not leave the funnel in the carboy.
-
-
Log Entry:
-
Record the volume and specific chemical name on the carboy's log sheet. Do not simply write "Halogenated Waste." The incinerator facility needs to know about the Iodine content, as it affects scrubber efficiency.
-
Emergency Contingency: Spill Response
Phenol spills require a specific response because standard nitrile gloves are often permeable to phenols, especially when dissolved in organic solvents.[9]
The P.A.C.E. Procedure:
-
P robe (Assess): Is the spill >100ml? Is it outside the hood? If yes to either, Evacuate .
-
A pparel (PPE):
-
Gloves: Do NOT use standard nitrile. Use SilverShield (Laminate) or heavy-gauge Butyl Rubber .
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for corrosive liquids).
-
-
C ontain:
-
Use a "Loose Sorbent" (vermiculite or clay) or a phenolic-specific spill pillow.
-
Contraindication: Do not use paper towels for large spills; they increase surface area for evaporation and are flammable.
-
-
E liminate:
-
Scoop absorbed material into a heavy-duty bag.
-
Wipe the surface with a detergent/water solution (phenols are not very water-soluble, but soap helps emulsify).
-
Decontamination Check: Use a UV light (if available) or olfactory check (cautiously) to ensure no residue remains.
-
Figure 2: Workflow for assessing and mitigating a halogenated phenol spill.
References
-
PubChem. (n.d.). Compound Summary: 4-Chloro-2-iodophenol (Analogous Hazard Profile). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
University of Washington EH&S. (n.d.). Phenol Safety and Spill Response.[2][6][7] Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
